3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGKQILTBTXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623812 | |
| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153200-64-7 | |
| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active molecules. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic cyclopropylmethyl halide. This results in the formation of the desired ether linkage.
The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (halide).[1][2] For this reason, primary alkyl halides, such as (bromomethyl)cyclopropane, are excellent substrates for this reaction, leading to higher yields and minimizing competing elimination reactions.[1][3]
Starting Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): A readily available phenolic aldehyde.[5][6]
-
(Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane: The electrophilic partner that provides the cyclopropylmethoxy group.
-
Base: A strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. Common choices include sodium hydride (NaH) or potassium hydride (KH).[1][7]
-
Solvent: A polar aprotic solvent is typically used to facilitate the SN2 reaction. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[1][3][4]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
(Bromomethyl)cyclopropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a stir bar and a solution of isovanillin in anhydrous DMF.
-
Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide. This step is typically performed at room temperature for 30 minutes to an hour.
-
Etherification: To the resulting alkoxide solution, add (bromomethyl)cyclopropane dropwise via a dropping funnel.
-
Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Quantitative Data
While specific yield and purity data for the direct synthesis of this compound from isovanillin is not explicitly detailed in the provided search results, data from analogous reactions involving similar substrates provide a strong indication of the expected outcomes. For instance, the synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde from 3-bromo-4-hydroxybenzaldehyde and cyclopropylmethanol using potassium hydride in DMF reported a high yield.[8]
| Product | Starting Materials | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde, Cyclopropylmethanol | KH, DMF, 60 °C, 6 hours | 85% | 90.5% | [8] |
| 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate | K2CO3, DMSO, 120 °C, 12 hours (subsequent step) | 85% | 93.6% | [8] |
Note: The data in the table is for the synthesis of a closely related intermediate, which suggests that high yields can be expected for the target synthesis under optimized conditions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound via the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Isovanillin - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physical Properties
This compound is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a methoxy group, and a cyclopropylmethoxy group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 153200-64-7[1] |
| Molecular Formula | C₁₂H₁₄O₃[1] |
| Molecular Weight | 206.24 g/mol [1] |
| InChI Key | GRDGKQILTBTXSJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid[1] | Fluorochem |
| Boiling Point | 335 °C | ChemicalBook |
| Density | 1.156 g/mL | ChemicalBook |
| Flash Point | 148 °C | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook |
Chemical Structure
The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The aldehyde group at position 1 is a key feature for its reactivity, while the methoxy and cyclopropylmethoxy groups at positions 4 and 3 respectively, influence its electronic properties and steric hindrance.
Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. A common synthetic route involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Experimental Protocol: Synthesis from Isovanillin
While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed as a standalone procedure in the available literature, a general method can be inferred from patent literature describing the synthesis of related compounds.[3][4] The following is a representative, generalized protocol based on these sources.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isovanillin in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add (bromomethyl)cyclopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Predicted)
Experimental NMR data for this compound are not available in the searched literature. However, based on the known spectra of closely related compounds such as 4-methoxybenzaldehyde[5][6][7][8][9] and other substituted benzaldehydes, the following characteristic chemical shifts can be predicted.
Predicted ¹H NMR (CDCl₃):
-
Aldehyde proton (-CHO): ~9.8 ppm (singlet)
-
Aromatic protons: Three signals in the range of ~6.9-7.5 ppm.
-
Methoxy protons (-OCH₃): ~3.9 ppm (singlet)
-
Cyclopropylmethoxy protons (-OCH₂-cyclopropyl): A doublet around ~3.9 ppm for the methylene group and multiplets in the upfield region (~0.3-1.3 ppm) for the cyclopropyl ring protons.
Predicted ¹³C NMR (CDCl₃):
-
Aldehyde carbon (-CHO): ~191 ppm
-
Aromatic carbons: Signals in the range of ~110-155 ppm.
-
Methoxy carbon (-OCH₃): ~56 ppm
-
Cyclopropylmethoxy carbons (-OCH₂-cyclopropyl): A signal around ~75 ppm for the methylene carbon and signals in the upfield region (~3-11 ppm) for the cyclopropyl carbons.
Biological Significance and Applications
This compound is primarily utilized as a key building block in the synthesis of more complex molecules with significant biological activity. Its derivatives have been investigated for their therapeutic potential.
Role as a PDE4 Inhibitor Precursor
A notable application of this compound is in the synthesis of derivatives that act as selective inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The cyclopropylmethoxy and methoxy moieties of the benzaldehyde core are important for the binding and activity of these inhibitors.
Diagrams
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from isovanillin.
Caption: Generalized workflow for the synthesis of this compound.
Role as a Synthetic Intermediate
This diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of a pharmacologically active PDE4 inhibitor.
Caption: Role of this compound as a key synthetic intermediate.
References
- 1. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH08208555A - Preparation of isovanillin - Google Patents [patents.google.com]
- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 7. 3-CYCLOPROPYLMETHOXY-4-METHOXYBENZALDEHYDE; 3-cyclopropylmethyloxy-4-methoxybenzaldehyde; this compound; RW3547 | Chemrio [chemrio.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 9. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectral data expected for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Understanding the spectral characteristics (NMR, IR, and MS) of this molecule is crucial for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Predicted Spectral Data of this compound
While direct data is unavailable, the expected spectral features can be predicted based on its structure, which comprises a 1,2,4-trisubstituted benzene ring with an aldehyde, a methoxy group, and a cyclopropylmethoxy group. The following tables summarize the expected and illustrative spectral data, using 4-methoxybenzaldehyde as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 4-Methoxybenzaldehyde) |
| 9.88 | s | 1H | Aldehyde (-CHO) |
| 7.85 | d | 2H | Aromatic (ortho to -CHO) |
| 7.00 | d | 2H | Aromatic (ortho to -OCH₃) |
| 3.88 | s | 3H | Methoxy (-OCH₃) |
For this compound, one would expect additional signals in the upfield region for the cyclopropyl group (around 0.3-1.2 ppm) and the methylene protons of the cyclopropylmethoxy group (around 3.9-4.1 ppm). The aromatic region would show a more complex splitting pattern due to the three different substituents.
¹³C NMR (Carbon-13 NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)
| Chemical Shift (δ) ppm | Assignment (for 4-Methoxybenzaldehyde) |
| 190.7 | Aldehyde Carbonyl (C=O) |
| 164.6 | Aromatic (C-OCH₃) |
| 131.9 | Aromatic (CH, ortho to -CHO) |
| 130.1 | Aromatic (C-CHO) |
| 114.2 | Aromatic (CH, ortho to -OCH₃) |
| 55.6 | Methoxy Carbon (-OCH₃) |
For this compound, additional signals for the cyclopropyl and methylene carbons would be expected.
Infrared (IR) Spectroscopy
Illustrative IR Data (Typical for Aromatic Aldehydes)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1580, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~830 | Strong | C-H Bend (p-disubstituted - for 4-methoxybenzaldehyde) |
Mass Spectrometry (MS)
Illustrative MS Data (Electron Ionization - EI) for 4-Methoxybenzaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 95 | [M-H]⁺ |
| 107 | 30 | [M-CHO]⁺ |
| 92 | 20 | [M-CHO-CH₃]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
The molecular weight of this compound is 206.24 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 206.
Experimental Protocols
The following are detailed, generic methodologies for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer : Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube to a depth of about 4-5 cm.[1]
-
Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method for Solids) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced into the ion source via a heated probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam, which causes the ejection of an electron to form a molecular ion and induces fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Visualization of Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic data in structural elucidation.
References
Technical Guide: Solubility Profile of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is an aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility profile is a critical first step in its handling, formulation, and application in various experimental and manufacturing processes. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from the structurally analogous compound, veratraldehyde (3,4-dimethoxybenzaldehyde), to provide well-founded estimations. The key structural difference is the substitution of a methoxy group with a cyclopropylmethoxy group, which is expected to slightly decrease polarity and increase steric bulk.
Estimated Solubility Data
The following table summarizes the estimated qualitative and quantitative solubility of this compound in a range of common solvents at ambient temperature. These estimations are derived from the known solubility of veratraldehyde and consider the structural modifications of the target compound.
| Solvent | Chemical Class | Estimated Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |
| Water | Protic, Polar | Sparingly Soluble | ~ 1-5 mg/mL |
| Ethanol | Protic, Polar | Soluble | > 50 mg/mL |
| Methanol | Protic, Polar | Soluble | > 50 mg/mL |
| Acetone | Aprotic, Polar | Soluble | > 50 mg/mL |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | > 50 mg/mL |
| Dichloromethane | Aprotic, Non-Polar | Soluble | > 50 mg/mL |
| Chloroform | Aprotic, Non-Polar | Soluble | > 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | > 100 mg/mL |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | > 100 mg/mL |
Note: Veratraldehyde is described as being freely soluble in alcohol and diethyl ether, and sparingly soluble in water.[1] One study indicates a water solubility of 6.32 mg/mL at 25°C for veratraldehyde.[2] Aromatic aldehydes like 3,5-dimethoxybenzaldehyde are noted to be soluble in hot methanol and generally insoluble in water, with solubility being enhanced by heating or the use of polar aprotic solvents such as DMSO and DMF.[3]
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for the experimental determination of the solubility of a solid compound like this compound.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
The Pivotal Role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in the Development of Potent Phosphodiesterase-4 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical whitepaper explores the significant, albeit indirect, biological relevance of the synthetic intermediate, 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. While this compound itself is not characterized by notable biological activity, it serves as a crucial building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast. This document will delve into the biological rationale for targeting PDE4 in inflammatory diseases, the mechanism of action of PDE4 inhibitors, and the synthetic pathways originating from this compound. Detailed experimental protocols for the synthesis of Roflumilast and for assessing PDE4 inhibitory activity are provided, alongside a quantitative summary of the biological activity of Roflumilast and related compounds.
Introduction: The Therapeutic Promise of Phosphodiesterase-4 Inhibition
Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a broad spectrum of cellular responses. The PDE4 enzyme family is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 effectively terminates its signaling cascade. Consequently, the inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a potent anti-inflammatory response. This mechanism has established PDE4 as a prime therapeutic target for a variety of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.
The Role of this compound as a Key Synthetic Intermediate
Direct biological activity data for this compound is not extensively reported in the scientific literature. Its primary significance lies in its role as a key precursor in the multi-step synthesis of advanced pharmaceutical compounds. Specifically, it is a pivotal intermediate in the production of Roflumilast, a highly selective and potent PDE4 inhibitor. The structural framework provided by this benzaldehyde derivative is essential for the ultimate pharmacophore of Roflumilast, contributing to its high affinity and selectivity for the PDE4 enzyme.
Roflumilast: A Case Study in the Application of this compound
Roflumilast is a benzamide derivative and a selective inhibitor of the PDE4 enzyme, approved for the treatment of severe COPD.[1] Its synthesis relies on the elaboration of the core structure provided by this compound.
Quantitative Biological Data for Roflumilast
The potency and efficacy of Roflumilast have been extensively characterized in both in vitro and in vivo studies. The following tables summarize key quantitative data for Roflumilast and its active metabolite, Roflumilast N-oxide.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Roflumilast | PDE4 (human neutrophils) | Enzyme Inhibition | 0.8 | [2] |
| Roflumilast | PDE4B | Enzyme Inhibition | 0.84 | [3] |
| Roflumilast | PDE4D | Enzyme Inhibition | 0.68 | [3] |
| Roflumilast N-oxide | PDE4 | Enzyme Inhibition | ~1.6-2.4 | [4] |
| Cilomilast | PDE4 | Enzyme Inhibition | 120 | [2] |
| Rolipram | PDE4 | Enzyme Inhibition | >100 | [2] |
Table 1: In Vitro Inhibitory Activity of Roflumilast and Reference Compounds against PDE4.
| Compound | Model | Endpoint | ED50 (µmol/kg) | Route of Administration | Reference |
| Roflumilast | Allergen-induced bronchoconstriction (guinea pigs) | Inhibition of early airway reactions | 1.5 | Oral | [5] |
| Roflumilast N-oxide | Allergen-induced bronchoconstriction (guinea pigs) | Inhibition of early airway reactions | 1.0 | Oral | [5] |
| Roflumilast | Allergen-induced eosinophilia (Brown Norway rats) | Inhibition of eosinophil influx | 2.7 | Oral | [5] |
| Roflumilast N-oxide | Allergen-induced eosinophilia (Brown Norway rats) | Inhibition of eosinophil influx | 2.5 | Oral | [5] |
Table 2: In Vivo Efficacy of Roflumilast and its N-oxide in Animal Models of Airway Inflammation.
Experimental Protocols
Synthesis of Roflumilast from this compound
The synthesis of Roflumilast from its benzaldehyde precursor involves a multi-step process, including an oxidation to the corresponding benzoic acid, followed by amidation. The following is a representative protocol based on literature procedures.
Step 1: Oxidation of this compound to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid
-
Dissolution: Dissolve this compound in a suitable organic solvent such as acetone at a concentration of approximately 0.4 M in a reaction vessel.
-
Cooling: Cool the solution to 5-10°C with stirring.
-
Oxidant Preparation: In a separate vessel, prepare a solution of sodium chlorite (NaClO2) in water (approximately 1.5 volumes with respect to the starting aldehyde).
-
Addition: Add the sodium chlorite solution dropwise to the cooled aldehyde solution, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture for 1 hour at 5-10°C.
-
Work-up: Upon completion of the reaction, add water to precipitate the product as a white slurry.
-
Isolation: Filter the solid, wash with water, and dry under vacuum at 45-50°C to yield 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid.
Step 2: Amidation to form Roflumilast
-
Acid Chloride Formation: Suspend the 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid in a suitable solvent like toluene. Add a catalytic amount of N,N-Dimethylformamide (DMF). Heat the mixture to 70-80°C and slowly add thionyl chloride. Stir at this temperature for approximately 2 hours. Distill off the excess thionyl chloride to obtain the crude acid chloride.
-
Amine Coupling: In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine and a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).
-
Reaction: Dissolve the crude acid chloride in THF and add it dropwise to the amine suspension, maintaining the temperature below 30°C.
-
Stirring: Stir the reaction mixture for 1 hour at 20-25°C.
-
Work-up: Add ethyl acetate followed by water to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude Roflumilast can be purified by recrystallization from a suitable solvent system.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity and screening for inhibitors.
-
Reagents and Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Binding Agent (a phosphate-binding entity)
-
Test compound (e.g., Roflumilast) and DMSO for dilution
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Generation: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed substrate.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% inhibition with vehicle and 100% inhibition with a known potent inhibitor or no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: The PDE4 signaling pathway and the mechanism of action of Roflumilast.
Experimental Workflow for Roflumilast Synthesis
Caption: A generalized workflow for the synthesis of Roflumilast.
Conclusion
While this compound may not possess inherent biological activity of therapeutic interest, its role as a key structural precursor in the synthesis of potent PDE4 inhibitors like Roflumilast is of paramount importance to the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of the biological context for PDE4 inhibition, detailed the synthetic utility of this benzaldehyde derivative, and presented actionable experimental protocols for both synthesis and biological evaluation. The continued exploration of derivatives from this and similar scaffolds holds promise for the development of next-generation anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 5. proprep.com [proprep.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the presumed mechanism of action for 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde based on extensive research of structurally analogous compounds. As of this writing, direct mechanism of action studies for this specific molecule are not publicly available. The information herein is inferred from potent phosphodiesterase 4 (PDE4) inhibitors sharing the same core chemical scaffold.
Introduction
This compound is a synthetic organic compound that belongs to a class of molecules recognized for their potential as selective inhibitors of phosphodiesterase 4 (PDE4). While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents, its core structure is highly indicative of PDE4 inhibitory activity. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses. By inhibiting PDE4, compounds of this nature can elevate intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. This technical guide will delve into the inferred mechanism of action of this compound, presenting quantitative data from closely related analogs, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition
The primary mechanism of action for this compound is believed to be the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell types, particularly immune and inflammatory cells.
The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates two main downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways culminates in a broad spectrum of anti-inflammatory responses, including the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals.
There are four subtypes of the PDE4 enzyme: PDE4A, PDE4B, PDE4C, and PDE4D. Each of these subtypes is expressed in different tissues and cells and plays distinct roles in the inflammatory process. The selectivity of a PDE4 inhibitor for these subtypes can significantly influence its therapeutic efficacy and side-effect profile.
Quantitative Data: Inhibitory Potency of Structurally Related Compounds
To provide a quantitative understanding of the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally similar and well-characterized PDE4 inhibitors.
Table 1: IC50 Values of Roflumilast (a structurally related approved drug) against PDE4 Subtypes
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| Roflumilast | ~1.4 | ~0.5 | ~5.0 | ~0.7 |
Table 2: IC50 Values of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives against PDE4D
| Compound | PDE4D IC50 (µM) |
| GEBR-7b | 0.83 |
| Compound 8 | 0.25 |
| Compound 10a | 0.18 |
| Compound 10b | 0.15 |
Note: The data presented in these tables are derived from published scientific literature and are intended to provide a comparative reference for the potential potency of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human PDE4 enzymes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)
-
Test compound (this compound) and a reference inhibitor (e.g., Roflumilast)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the wells of the microplate. Include controls for no inhibition (vehicle only) and maximal inhibition (a saturating concentration of a known potent inhibitor).
-
Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Intracellular cAMP Measurement Assay (HTRF)
Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.
Materials:
-
A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or U937 monocytic cells)
-
Cell culture medium and supplements
-
Test compound and a reference inhibitor
-
A cell stimulant to induce cAMP production (e.g., forskolin or a specific GPCR agonist)
-
A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit
-
White, opaque 96- or 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Seed the cells into the microplate and culture overnight to allow for adherence.
-
Prepare serial dilutions of the test compound and reference inhibitor in the appropriate assay buffer.
-
Pre-treat the cells with the diluted compounds or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a sub-maximal concentration of a cAMP-inducing agent (e.g., forskolin) and incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and add the HTRF assay reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for the assay components to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the intracellular cAMP concentration based on a standard curve.
-
Calculate the fold-increase in cAMP levels for each compound concentration compared to the stimulated vehicle control.
Conclusion
Based on the analysis of structurally related compounds, this compound is strongly presumed to function as a selective inhibitor of phosphodiesterase 4. This mechanism of action, centered on the elevation of intracellular cAMP, offers a compelling rationale for its potential therapeutic applications in inflammatory diseases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a comprehensive technical guide for researchers and drug development professionals interested in this class of molecules. Future direct experimental validation of this compound is warranted to confirm its specific inhibitory profile and therapeutic potential.
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde that holds significance as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. Its structural similarity to derivatives used in the preparation of active pharmaceutical ingredients, such as Roflumilast, underscores its relevance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound.
While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of related pharmaceutical compounds. The core structure, a substituted benzaldehyde, is a common scaffold in medicinal chemistry. The introduction of the cyclopropylmethoxy group is a strategic modification often employed to enhance metabolic stability and binding affinity of drug candidates. It is therefore likely that this compound was first synthesized and characterized in the context of a specific drug development program.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 153200-64-7[1] |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol [2] |
| Appearance | Yellow Solid[1] |
| Density | 1.156 g/cm³[1] |
| Boiling Point | 335 °C at 760 mmHg[1] |
| Flash Point | 148 °C[1] |
| Purity | ≥99.0%[1] |
Synthesis
The most plausible synthetic route to this compound is via the methylation of its precursor, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This transformation can be efficiently achieved through a Williamson ether synthesis.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol is based on established Williamson ether synthesis procedures for structurally similar phenolic aldehydes.
Materials:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Applications
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features make it a valuable building block for the development of novel therapeutic agents. While specific, publicly disclosed applications are limited, its close relationship to intermediates of phosphodiesterase-4 (PDE4) inhibitors suggests its potential utility in the synthesis of compounds targeting inflammatory diseases.
Conclusion
This compound is a significant, albeit not widely documented, chemical entity. Its importance lies in its role as a synthetic intermediate, particularly in the realm of medicinal chemistry. The synthetic route via Williamson ether synthesis from its hydroxy precursor is a straightforward and efficient method for its preparation. As research into novel therapeutics continues, the demand for such specialized building blocks is likely to persist, highlighting the continued relevance of understanding the synthesis and properties of compounds like this compound.
References
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial aromatic aldehyde that serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structural combination of a cyclopropylmethoxy group and a methoxybenzaldehyde moiety makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant role as a synthetic intermediate, with a particular focus on its application in the development of phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.
Introduction
Substituted benzaldehydes are a class of organic compounds of great importance in the pharmaceutical and fine chemical industries. Among these, this compound has emerged as a significant intermediate, primarily recognized for its role in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The presence of the cyclopropylmethoxy group can impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity. This guide will delve into the synthetic routes to this key intermediate, its chemical reactivity, and its application in the construction of complex therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from a readily available precursor, 3-chloro-4-hydroxybenzaldehyde. The first step involves the introduction of the cyclopropylmethoxy group via a Williamson ether synthesis, followed by the methylation of the remaining hydroxyl group.
Synthesis of the Precursor: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
A common method for the synthesis of the precursor, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.
Experimental Protocol:
-
Materials: 3-chloro-4-hydroxybenzaldehyde, cyclopropylmethanol, sodium hydride (NaH), dimethyl sulfoxide (DMSO), hydrochloric acid (HCl), ethyl acetate.
-
Procedure:
-
Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole boiling flask.
-
Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 0.5 hours.
-
Warm the reaction mixture to 110 °C and stir for 10 hours.
-
After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the oily product.
-
This procedure has been reported to yield approximately 11.42 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (91% yield) with a purity of 95% as determined by HPLC.
Methylation to this compound
Adapted Experimental Protocol:
-
Materials: 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, sodium hydroxide (NaOH), methyl sulfate, ether.
-
Procedure:
-
Dissolve the crude 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in an appropriate volume of 2N sodium hydroxide in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
While stirring the solution, add methyl sulfate dropwise, maintaining the temperature at 40–45 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 50 °C.
-
Cool the mixture, and extract the organic layer with ether.
-
Dry the ether solution over anhydrous sodium sulfate and concentrate by distillation.
-
The residue can be further purified by distillation under reduced pressure to yield this compound.
-
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 153200-64-7 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Boiling Point | 335 °C |
| Density | 1.156 g/cm³ |
| Flash Point | 148 °C |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
Spectroscopic Data (Predicted)
Experimentally determined spectroscopic data for this compound is not widely published. However, based on the analysis of similar compounds, the following spectral characteristics can be expected:
-
¹H NMR:
-
An aldehyde proton singlet between δ 9.8-10.0 ppm.
-
Aromatic protons appearing as multiplets or distinct doublets and singlets in the range of δ 6.9-7.8 ppm.
-
A singlet for the methoxy group protons around δ 3.9 ppm.
-
A doublet for the -OCH₂- protons of the cyclopropylmethoxy group around δ 3.8-4.0 ppm.
-
A multiplet for the cyclopropyl methine proton.
-
Multiplets for the cyclopropyl methylene protons at higher field.
-
-
¹³C NMR:
-
The aldehyde carbonyl carbon will appear downfield, typically in the range of δ 190-195 ppm.
-
Aromatic carbons will resonate between δ 110-160 ppm.
-
The methoxy carbon will be observed around δ 55-60 ppm.
-
The -OCH₂- carbon of the cyclopropylmethoxy group will be in the range of δ 70-75 ppm.
-
The cyclopropyl carbons will appear at higher field.
-
-
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
-
C-O stretching vibrations for the ether linkages.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z 206.
-
Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group, the methoxy group, and the formyl group.
-
Role as a Synthetic Intermediate
The primary application of this compound is as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Roflumilast. The aldehyde functionality allows for a variety of subsequent chemical transformations.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, 3-(cyclopropylmethoxy)-4-methoxybenzoic acid. This benzoic acid derivative is the immediate precursor that is coupled with an amine to form the final amide product in the synthesis of Roflumilast.
Other Potential Reactions
As an aromatic aldehyde, this compound can undergo a variety of other classical organic reactions, expanding its utility as a synthetic intermediate. These include:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems.
-
Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to form secondary alcohols.
-
Synthesis of Heterocycles: Serving as a building block for the construction of various heterocyclic ring systems.
Application in Drug Development: The PDE4 Signaling Pathway
The end-products synthesized from this compound, such as Roflumilast, often target specific biological pathways. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.
PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in inflammatory responses.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis and the reactivity of its aldehyde functional group make it an ideal starting material for the construction of complex drug molecules. The well-documented role of this compound in the synthesis of the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. This technical guide provides essential information for researchers and professionals in the field, facilitating further exploration of this key building block in drug discovery and development.
Commercial Suppliers and Synthetic Insights for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of commercial sourcing and synthetic considerations for the chemical compound 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document compiles supplier information, outlines a representative synthetic protocol, and illustrates the downstream biological signaling pathway of the active pharmaceutical ingredient derived from this intermediate.
Commercial Availability
This compound (CAS No. 153200-64-7) is available from a number of commercial suppliers specializing in research-grade chemicals. The purity and available quantities vary by supplier. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharmatech | 153200-64-7 | 95% | Inquire |
| CymitQuimica | 153200-64-7 | 95.0% | 1g, 2g, 5g, 10g, 25g, 50g |
| Kemix Pty Ltd | 153200-64-7 | 95+% | 1g, 5g, 10g |
| Home Sunshine Pharma | 153200-64-7 | ≥99.0% | Inquire (bulk available) |
| 2a biotech | 153200-64-7 | N/A | Inquire |
| Win-Win Chemical | 153200-64-7 | 98% | Inquire |
Synthetic Pathway and Experimental Protocol
This compound is a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The synthesis of this intermediate typically involves the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a cyclopropylmethyl halide.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on general alkylation procedures for phenols.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isovanillin (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
The following diagram illustrates the general experimental workflow for the synthesis of Roflumilast, highlighting the role of this compound.
Role in Drug Development: The Roflumilast Signaling Pathway
This compound is a precursor to Roflumilast, a potent anti-inflammatory drug used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Roflumilast functions by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme.[1][2] PDE4 is prevalent in inflammatory cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[2][3]
By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1][3] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the activity of pro-inflammatory pathways, including the NF-κB pathway.[4] The ultimate effect is a reduction in the release of various inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), from inflammatory cells like neutrophils and eosinophils.[3][4] This dampening of the inflammatory response in the airways is the primary mechanism behind the therapeutic effects of Roflumilast in COPD.[3]
The signaling pathway of Roflumilast's mechanism of action is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in organic synthesis. This versatile aldehyde serves as a crucial building block in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines its key applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support reproducibility.
Introduction to this compound
This compound is an aromatic aldehyde characterized by the presence of a cyclopropylmethoxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary applications lie in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.
Key Applications in Organic Synthesis
The principal application of this compound is as a key intermediate in the synthesis of Roflumilast and Cilostazol.
-
Roflumilast Intermediate: This compound is a precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3] Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the conversion of the aldehyde to a benzoic acid derivative.[1][2]
-
Cilostazol Synthesis: While not a direct precursor in all synthetic routes, derivatives of this compound are structurally related to key intermediates in some synthetic pathways for Cilostazol.[4][5][6][7][8] Cilostazol is a phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[4]
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent conversion into a key pharmaceutical intermediate.
Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
A common precursor to this compound is 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Several methods for its synthesis are reported.
Protocol 1: From 3-chloro-4-hydroxybenzaldehyde [1]
-
Reaction: Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole flask.
-
Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 0.5 hours.
-
Increase the temperature to 110 °C and stir for 10 hours.
-
After the reaction, adjust the pH of the system to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with ethyl acetate (100 mL each).
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the product.
Protocol 2: From 3-bromo-4-hydroxybenzaldehyde [1]
-
Reaction: In a 250 mL four-hole flask under a nitrogen atmosphere, add 130 mL of acetone.
-
Maintain the temperature at 10-15 °C and add 13.08 g of 3-bromo-4-hydroxybenzaldehyde, 4.6 g of potassium hydride, and 3.6 g of cyclopropylmethanol.
-
Stir for 0.5 hours.
-
Raise the temperature to 70 °C and continue stirring for 15 hours.
-
Work-up the reaction as described in Protocol 1.
Table 1: Comparison of Synthesis Protocols for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 3-chloro-4-hydroxybenzaldehyde | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 |
| 3-bromo-4-hydroxybenzaldehyde | Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 |
Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde
This compound is a key intermediate for Roflumilast and is synthesized from 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
Protocol 3: Difluoromethylation [1]
-
Reaction: In a 250 mL four-hole flask, add 80 mL of DMSO, 9.65 g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.
-
Extract three times with ethyl acetate (100 mL each).
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate | K₂CO₃ | DMSO | 120 | 12 | 85 | 93.6 |
Diagrams and Workflows
The following diagrams illustrate the synthetic pathways and logical relationships described in the protocols.
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]
- 7. CN109776498B - Preparation method of cilostazol - Google Patents [patents.google.com]
- 8. CN107325078A - A kind of preparation method of Cilostazol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Phosphodiesterase-4 Inhibitors Using 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism has established PDE4 as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]
Roflumilast and Apremilast are well-known PDE4 inhibitors that feature a catechol ether moiety, a key structural feature for potent inhibitory activity.[6][7] This document outlines the synthesis of a novel potential PDE4 inhibitor, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide (a Roflumilast analog), using 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde as the starting material. The protocols provided are based on established synthetic methodologies for related compounds.
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 modulates inflammatory responses by increasing intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
The synthesis of the target PDE4 inhibitor from this compound is a three-step process. The overall workflow is depicted below.
Step 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from isovanillin.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of isovanillin (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and (bromomethyl)cyclopropane (1.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Step 2: Oxidation to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Add the aqueous solution dropwise to the aldehyde solution at room temperature.
-
Stir the mixture vigorously for 4-6 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-(cyclopropylmethoxy)-4-methoxybenzoic acid.
Step 3: Amide Coupling to Synthesize N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide
Materials:
-
3-(Cyclopropylmethoxy)-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
3,5-dichloro-4-aminopyridine
-
Pyridine
Procedure:
-
To a solution of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid (1 equivalent) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) and heat the mixture to 70-80 °C for 2 hours to form the acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh toluene and add it dropwise to a solution of 3,5-dichloro-4-aminopyridine (1 equivalent) in pyridine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the final compound.
Quantitative Data
The following table summarizes the expected yields for the synthetic steps and the reported biological activity of structurally related PDE4 inhibitors. The IC₅₀ values are representative for Roflumilast and its analogs and provide an estimate of the potential potency of the synthesized compound.
| Step/Compound | Description | Yield (%) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Reference |
| 1 | Synthesis of Starting Material | ~85-95 | N/A | N/A | Adapted from literature |
| 2 | Oxidation to Carboxylic Acid | >90 | N/A | N/A | Adapted from literature |
| 3 | Amide Coupling | ~70-85 | N/A | N/A | Adapted from literature |
| Roflumilast | Structurally related PDE4 inhibitor | N/A | 0.8 | 0.5 | [8] |
| Roflumilast N-oxide | Active metabolite of Roflumilast | N/A | 1.2 | 0.9 | [8] |
| Synthesized Compound (Predicted) | N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide | N/A | ~1-10 | ~1-10 | Predicted |
Disclaimer: The biological activity data for the synthesized compound is a prediction based on structurally similar molecules. Actual values must be determined experimentally.
Conclusion
The provided protocols offer a detailed guide for the synthesis of a novel potential PDE4 inhibitor using this compound. The synthetic route is based on well-established chemical transformations. The structural similarity of the target compound to known potent PDE4 inhibitors, such as Roflumilast, suggests that it is a promising candidate for further investigation in the development of new anti-inflammatory agents. Experimental validation of the biological activity is essential to confirm its therapeutic potential.
References
- 1. Synthesis and biological studies of catechol ether type derivatives as potential phosphodiesterase (PDE) IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Catechol Ether Type Derivatives as Potential Phosphodiesterase (PDE) IV Inhibitors -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with significant potential in medicinal chemistry, primarily as a key intermediate and structural motif in the development of selective phosphodiesterase-4 (PDE4) inhibitors. While not extensively studied as an independent therapeutic agent, its structural similarity to the core of potent anti-inflammatory and neurological drugs, such as the FDA-approved Roflumilast, positions it as a valuable building block for novel drug discovery.
The PDE4 enzyme family plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and neuronal function.[1][2] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately resulting in anti-inflammatory and neuroprotective effects.[3][4] This pathway is a validated target for the treatment of various conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, psoriatic arthritis, and certain neurological disorders.[5][6][7]
These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor for PDE4 inhibitors. Detailed protocols for its synthesis and for evaluating the biological activity of its derivatives are also presented.
Application: Intermediate for the Synthesis of PDE4 Inhibitors
The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of more complex molecules targeting the PDE4 enzyme. Its structural features, namely the cyclopropylmethoxy and methoxy groups on the benzene ring, are common in a class of potent PDE4 inhibitors.
Structural Significance:
-
Catechol Ether Motif: The 1,2-disubstituted benzene ring with ether linkages is a common feature in many PDE4 inhibitors. The oxygen atoms can form important hydrogen bonds with residues in the active site of the PDE4 enzyme.
-
Cyclopropylmethoxy Group: This group is often found in potent PDE4 inhibitors and is believed to contribute to favorable binding interactions within a hydrophobic pocket of the enzyme's active site. Structure-activity relationship studies of rolipram derivatives have highlighted the importance of such substitutions.[8]
-
Aldehyde Functionality: The aldehyde group serves as a versatile chemical handle for further synthetic transformations, allowing for the construction of a wide variety of derivatives. It can be readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate amide-based PDE4 inhibitors, a strategy employed in the synthesis of Roflumilast.[9][10][11]
Data Presentation
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | [4] |
| Apremilast | PDE4 | 74 | [7] |
| Crisaborole | PDE4 | 490 | [5] |
| LASSBio-448 | PDE4A | 700 | [7] |
| PDE4B | 1400 | [7] | |
| PDE4C | 1100 | [7] | |
| PDE4D | 4700 | [7] | |
| (S)-(+)-Rolipram | PDE4B | 130 | [12] |
| PDE4D | 240 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of related benzaldehyde derivatives, such as intermediates for Roflumilast.[11][13]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to evaluate the inhibitory activity of compounds derived from this compound against PDE4 enzymes.[1][3][12]
Caption: Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Roflumilast, Rolipram)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Binding agent (specific for 5'-AMP)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of the binding agent solution to all wells to stop the enzymatic reaction.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes to allow for the binding of the product.
-
Detection: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process for preparation of roflumilast | Patent Publication Number 20150025246 | Patexia [patexia.com]
- 10. Synthetic method for roflumilast - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and compiled data for chemical reactions involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and its precursors. This information is intended to support research and development in synthetic and medicinal chemistry, particularly in the context of preparing key intermediates for drug discovery.
Overview and Applications
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The cyclopropylmethoxy group is a key structural motif in Roflumilast, and understanding the introduction of this group is crucial for process development and optimization.
The protocols outlined below describe the synthesis of a closely related precursor, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, and subsequent modifications which are foundational for synthesizing the target compound and its analogs.
Experimental Protocols
Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol details the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key precursor. The reaction involves the etherification of a substituted 4-hydroxybenzaldehyde with cyclopropylmethanol.
Protocol 1: Etherification of 3-chloro-4-hydroxybenzaldehyde
-
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Cyclopropylmethanol
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
0.2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
-
Procedure:
-
Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-necked flask.
-
Control the temperature at 10-15 °C.
-
Add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol to the flask.
-
Stir the mixture for 30 minutes at 10-15 °C.
-
Increase the temperature to 110 °C and continue stirring for 10 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 mL of ethyl acetate.
-
Wash the combined organic layers with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the oily product.[1]
-
Protocol 2: Deprotection of 3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde
-
Materials:
-
3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde
-
Ethyl acetate (EtOAc)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Add the unpurified 3-(cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde to a 100 mL three-necked flask.
-
Add 20 mL of ethyl acetate and 136 mg (0.13 mmol) of 10% Pd/C catalyst.
-
Introduce hydrogen gas at room temperature and stir the reaction mixture for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure to yield a light yellow oily liquid.[3]
-
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde and a related difluoromethoxy derivative.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 3-chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol, Sodium Hydride | DMSO | 110 | 10 | 91 | 95 | [1] |
| 3-bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol, Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 | [1] |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium carbonate | DMSO | 120 | 12 | 85 | 93.6 | [1] |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium carbonate | N,N-Dimethylacetamide | 120 | 8 | 90 | 89.6 | [1] |
| 3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde | H₂, 10% Pd/C | Ethyl Acetate | Room Temp. | 2 | 92 | Not Specified | [3] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde via etherification.
Caption: Etherification Workflow for Precursor Synthesis.
Proposed Synthesis of this compound
While a direct protocol for the titular compound was not found, a plausible synthetic route can be inferred from standard organic chemistry principles and the provided data. The synthesis would likely involve the methylation of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
Proposed Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Materials:
-
3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in acetone or DMF in a round-bottom flask.
-
Add a suitable base, such as potassium carbonate or sodium hydride.
-
Add the methylating agent (methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
-
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed Methylation Pathway.
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]
Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde serves as a crucial building block in the synthesis of innovative pharmaceuticals, most notably as a key component in the development of selective phosphodiesterase-4 (PDE4) inhibitors. The unique structural features of this aromatic aldehyde, particularly the cyclopropylmethoxy group, have been instrumental in designing potent and selective modulators of the PDE4 enzyme, which is a critical target in the treatment of inflammatory diseases.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the creation of novel drug candidates. It includes quantitative data on the biological activity of resulting compounds, step-by-step synthetic procedures, and visualizations of relevant biological pathways and experimental workflows.
Target Pathway: Phosphodiesterase-4 (PDE4) Signaling
PDE4 is a family of enzymes that plays a pivotal role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. Due to its central role in inflammation, PDE4 has emerged as a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]
Below is a diagram illustrating the PDE4 signaling pathway and the mechanism of action for inhibitors derived from this compound.
Caption: PDE4 Signaling Pathway and Inhibition.
Experimental Protocols
Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol outlines the synthesis of a key precursor to the target building block, starting from 3-chloro-4-hydroxybenzaldehyde.
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Cyclopropylmethanol
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
0.2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-necked flask and cool to 10-15 °C.
-
To the cooled DMSO, add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 30 minutes at 10-15 °C.
-
Gradually warm the reaction mixture to 110 °C and stir for 10 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product as an oily substance.
-
Expected yield: ~91%; Purity (HPLC): ~95%.[2]
Protocol 2: Synthesis of this compound
This protocol describes the methylation of the product from Protocol 1 to yield the target building block. This is a general procedure for O-methylation of phenols.
Materials:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously and add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of Roflumilast from a 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde intermediate
This protocol details the final steps in the synthesis of the PDE4 inhibitor Roflumilast, starting from an advanced intermediate derived from the target building block. A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation and N-acylation.
Step 3a: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as a mixture of tert-butanol and water.
-
Add sodium chlorite and sodium dihydrogen phosphate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3b: Amide Coupling to form Roflumilast
-
Dissolve the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.
-
Add a coupling agent like thionyl chloride to form the acid chloride, or use a peptide coupling reagent such as HATU or EDC with HOBt.
-
In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1.0-1.2 eq) in an anhydrous solvent with a base such as triethylamine or pyridine.
-
Slowly add the activated carboxylic acid derivative to the solution of the aminopyridine.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by recrystallization or column chromatography to obtain Roflumilast. With sodium hydroxide as alkali in the last step, the total yield of roflumilast can be up to 68.3 % and the purity of the target product reached 99.2 %.
Quantitative Data: Biological Activity of Derived PDE4 Inhibitors
The following table summarizes the in vitro potency (IC₅₀ values) of Roflumilast and Rolipram, two prominent PDE4 inhibitors whose synthesis utilizes derivatives of this compound.
| Compound | PDE4 Subtype | IC₅₀ (nM) | Reference |
| Roflumilast | PDE4A | 1.1 | |
| PDE4B | 0.5 | ||
| PDE4D | 0.7 | ||
| Rolipram | PDE4A | 130 | |
| PDE4B | 40 | ||
| PDE4D | 240 |
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of novel PDE4 inhibitors from this compound is depicted below.
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile and valuable building block for the development of novel pharmaceuticals, particularly for the creation of potent and selective PDE4 inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design and synthesis of new therapeutic agents targeting the PDE4 signaling pathway. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation treatments for a variety of inflammatory and respiratory diseases.
References
Application Notes and Protocols: Reaction of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a key intermediate in the synthesis of various compounds of medicinal interest. Its derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD)[1][2][3][4]. The reaction of this aldehyde with a diverse range of primary and secondary amines provides a straightforward route to novel chemical entities. These reactions, primarily Schiff base formation and reductive amination, allow for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
This document provides detailed protocols for the reaction of this compound with amines, including data on reaction conditions and expected outcomes. Additionally, it visualizes the relevant synthetic pathways and the associated biological signaling cascade.
I. Synthetic Applications and Protocols
The primary reactions of this compound with amines are the formation of imines (Schiff bases) and the subsequent reduction to secondary or tertiary amines (reductive amination).
A. Schiff Base Formation
The condensation of this compound with primary amines yields the corresponding N-substituted imines, commonly known as Schiff bases. This reaction is typically reversible and often catalyzed by an acid or base.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, butylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
-
Procedure: a. To a solution of this compound (1.0 eq.) in absolute ethanol (5-10 mL per mmol of aldehyde), add the primary amine (1.0-1.1 eq.). b. Add a catalytic amount of glacial acetic acid (1-2 drops). c. Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. g. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
B. Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as catalyst)
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure: a. To a stirred solution of this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate solvent (DCE for NaBH(OAc)₃; MeOH for NaBH₃CN), add a catalytic amount of acetic acid (optional). b. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. c. Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq.) portion-wise over 10-15 minutes. d. Continue stirring at room temperature for 2-24 hours. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). g. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
II. Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various amines based on general procedures for similar aldehydes.
| Amine Substrate | Reaction Type | Solvent | Catalyst/Reducing Agent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Schiff Base | Ethanol | Acetic Acid | 80 | 4 | >90 |
| Benzylamine | Schiff Base | Ethanol | Acetic Acid | 25 | 6 | >95 |
| n-Butylamine | Schiff Base | Ethanol | - | 25 | 2 | >95 |
| Aniline | Reductive Amination | DCE | NaBH(OAc)₃ | 25 | 12 | 85-95 |
| Morpholine | Reductive Amination | DCE | NaBH(OAc)₃ | 25 | 8 | 80-90 |
| Piperidine | Reductive Amination | DCE | NaBH(OAc)₃ | 25 | 8 | 80-90 |
| n-Butylamine | Reductive Amination | MeOH | NaBH₃CN | 25 | 6 | 85-95 |
Note: Yields are estimates based on reactions with structurally similar benzaldehydes and may vary depending on the specific reaction conditions and purification methods.
III. Visualization of Workflow and Biological Pathway
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amine derivatives of this compound.
Caption: General workflow for the synthesis of amine derivatives.
B. Signaling Pathway: PDE4 Inhibition
Derivatives of this compound are precursors to potent phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.
Caption: PDE4 inhibition elevates cAMP levels, promoting anti-inflammatory responses.
References
- 1. 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pivotal Role of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in the Synthesis of Roflumilast
Application Note
Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule relies on a strategic series of reactions, with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde serving as a crucial intermediate. This benzaldehyde derivative undergoes oxidation to form the corresponding benzoic acid, which is the direct precursor that couples with 4-amino-3,5-dichloropyridine to yield the final active pharmaceutical ingredient. The purity and yield of this intermediate are paramount to the efficiency and cost-effectiveness of the overall synthesis.
Core Synthesis Pathway
The primary synthetic route to Roflumilast involving 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde can be dissected into three key stages:
-
Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: This step typically starts from 3-fluoro-4-hydroxybenzaldehyde. The synthesis involves an initial etherification to introduce the difluoromethoxy group, followed by a nucleophilic substitution to attach the cyclopropylmethoxy group.
-
Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid. This transformation is a critical step, as the benzoic acid derivative is the component that will form the amide bond in the final step.
-
Amide Coupling to form Roflumilast: The synthesized 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated, often by conversion to its acid chloride, and then reacted with 4-amino-3,5-dichloropyridine to form the final Roflumilast molecule.
This application note provides detailed protocols for each of these critical steps, along with quantitative data to guide researchers and drug development professionals in the efficient synthesis of Roflumilast.
Experimental Protocols
Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This protocol outlines the synthesis of the key benzaldehyde intermediate starting from 3-fluoro-4-hydroxybenzaldehyde.
Step 1a: Synthesis of 4-(difluoromethoxy)-3-fluorobenzaldehyde
-
Reagents: 3-fluoro-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate, Sodium hydroxide, Dimethylformamide (DMF), Dichloromethane (DCM), Water.
-
Procedure:
-
To a reaction vessel, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (1.05 eq), sodium hydroxide (1.05 eq), and water in DMF.
-
Heat the mixture to 95-100°C and stir for 2 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(difluoromethoxy)-3-fluorobenzaldehyde.
-
Step 1b: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
Reagents: 4-(difluoromethoxy)-3-fluorobenzaldehyde, Cyclopropylmethanol, Sodium hydride, Dimethylformamide (DMF), Ethyl acetate, Water.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in DMF, add cyclopropylmethanol (1.2 eq) at 0°C and stir for 30 minutes.
-
Add a solution of 4-(difluoromethoxy)-3-fluorobenzaldehyde (1.0 eq) in DMF to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
-
Protocol 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This protocol details the oxidation of the benzaldehyde intermediate to the corresponding benzoic acid.
-
Reagents: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, Sodium chlorite, Sodium dihydrogen phosphate, tert-Butanol, Water.
-
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) in tert-butanol.
-
Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Add water and extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
-
Protocol 3: Synthesis of Roflumilast via Amide Coupling
This protocol describes the final step in the synthesis of Roflumilast.
-
Reagents: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, Thionyl chloride, Toluene, 4-amino-3,5-dichloropyridine, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Add thionyl chloride (1.2 eq) dropwise and heat the mixture to 70-80°C for 2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add the crude acid chloride solution dropwise to the solution of the amine at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain pure Roflumilast.
-
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Roflumilast.
Table 1: Synthesis of 4-(difluoromethoxy)-3-fluorobenzaldehyde
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 3-fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, NaOH | DMF | 2 | 95-100 | 96 | 99.6 |
| 3-fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, KOH | NMP | 3 | 90-95 | 95 | 99.8 |
Table 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
| Starting Material | Oxidizing Agent | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sodium chlorite | tert-Butanol/Water | 4-6 | Room Temp | 91 |
Table 3: Synthesis of Roflumilast
| Starting Material | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride, Triethylamine | Toluene, DCM | 12 | 0 to Room Temp | 58-64 | >99.0 |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Pivaloyl chloride, K2CO3 | Dichloromethane | 3, then dropwise addition | 10 | 61 | 99.2 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of Roflumilast from 3-fluoro-4-hydroxybenzaldehyde.
Caption: Synthetic pathway of Roflumilast.
Application Notes and Protocols for the Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2][3]. The efficient preparation of this intermediate is crucial for the cost-effective manufacturing of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for various synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, based on published patent literature.
Synthetic Strategies Overview
Several synthetic routes for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid have been developed, primarily starting from substituted benzaldehydes or benzoic acid esters. The core of these strategies involves the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups, followed by functional group manipulations to yield the final carboxylic acid. The choice of a specific route may depend on factors such as starting material availability, scalability, and safety considerations.
Below are diagrams and protocols for three distinct and commonly cited synthetic pathways.
Route 1: From 3,4-Dihydroxybenzaldehyde
This route involves the initial difluoromethoxylation of 3,4-dihydroxybenzaldehyde, followed by cyclopropylmethylation and subsequent oxidation to the desired benzoic acid.
Experimental Workflow
Caption: Synthetic workflow starting from 3,4-dihydroxybenzaldehyde.
Experimental Protocols
Step 1: Preparation of 3-Hydroxy-4-difluoromethoxybenzaldehyde [4]
-
To a reaction flask, add N,N-Dimethylformamide (DMF, 1400 ml), 3,4-dihydroxybenzaldehyde (138.1 g), sodium chlorodifluoroacetate (152.5 g), sodium hydroxide (40 g), and water (60 ml).
-
Heat the mixture to 80-120°C and stir for 4-5 hours.
-
After cooling, filter the reaction mixture.
-
Concentrate the filtrate and then add ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Wash the combined organic layers twice with hot water.
-
Concentrate the organic phase to obtain crude 3-hydroxy-4-difluoromethoxybenzaldehyde.
-
The crude product is purified by washing and recrystallization to remove unreacted 3,4-dihydroxybenzaldehyde.
Step 2: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [4]
-
The purified 3-hydroxy-4-difluoromethoxybenzaldehyde is reacted with bromomethylcyclopropane.
-
Specific reaction conditions (e.g., base, solvent, temperature) from similar alkylation steps suggest using a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 70°C)[1][5].
Step 3: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [6][7]
-
In a reaction vessel, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid (1.35 eq) in glacial acetic acid (5 vol).
-
Cool the reaction mixture to 5-10°C with stirring.
-
In a separate vessel, prepare a solution of sodium chlorite (1.63 eq) in water (1.5 vol).
-
Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1 hour at 5-10°C.
-
Upon reaction completion, add water to precipitate the product as a white slurry.
-
Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
Route 2: From 3-Nitro-4-hydroxybenzoic Acid Ester
This synthetic pathway begins with the protection of the carboxylic acid as an ester, followed by a series of transformations including reduction, diazotization, and hydrolysis before the key alkylation steps.
Experimental Workflow
Caption: Synthetic workflow starting from a 3-nitro-4-hydroxybenzoic acid ester.
Experimental Protocols
Step 1: Preparation of 3-Nitro-4-difluoromethoxy-benzoic Acid Methyl Ester [1]
-
In a reactor, combine 3-nitro-4-hydroxybenzoic acid methyl ester (35.0 g), tetrabutylammonium bromide (3.5 g), 35% sodium hydroxide (65 mL), and toluene (250 mL).
-
Under vigorous stirring, introduce chlorodifluoromethane gas into the system.
-
After the reaction is complete, add ice water and separate the organic phase.
-
Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 3-nitro-4-difluoromethoxy-benzoic acid methyl ester.
Step 2: Preparation of 3-Amino-4-difluoromethoxy-benzoic Acid Methyl Ester [1]
-
Dissolve 3-nitro-4-difluoromethoxy-benzoic acid methyl ester (28.0 g) in methanol (500 mL).
-
Add 10% palladium on carbon (2.8 g, containing 50% water).
-
Hydrogenate the mixture at normal pressure for 10 hours.
-
Filter to remove the palladium on carbon and concentrate the filtrate to obtain 3-amino-4-difluoromethoxy-benzoic acid methyl ester.
Step 3: Preparation of 3-Hydroxy-4-difluoromethoxy-benzoic Acid Ester [1]
-
The 3-amino-4-difluoromethoxy-benzoic acid ester undergoes diazotization followed by hydrolysis to yield the corresponding 3-hydroxy derivative.
Step 4: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid Methyl Ester [1][5]
-
Combine 3-hydroxy-4-difluoromethoxy-benzoic acid methyl ester (20.0 g), bromomethylcyclopropane (17 mL), potassium carbonate (25.3 g), and DMF (100 mL).
-
Stir the mixture at 70°C for 12 hours.
-
Dilute the reaction system with ethyl acetate and water, then separate the organic phase.
-
Wash the organic phase and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester.
Step 5: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [1]
-
To a flask, add 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester (22.3 g), methanol (600 mL), and 10% aqueous sodium hydroxide solution (1200 mL).
-
Heat the mixture to 70-75°C and stir for 2 hours.
-
After the reaction, recrystallize the crude product from acetonitrile and petroleum ether to obtain the final product as a white solid.
Route 3: From 3-Halogeno-4-hydroxybenzaldehyde
This approach utilizes a halogenated benzaldehyde as the starting material, allowing for sequential Williamson ether synthesis reactions followed by oxidation.
Experimental Workflow
Caption: Synthetic workflow starting from a 3-halogeno-4-hydroxybenzaldehyde.
Experimental Protocols
Step 1: Preparation of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde [8]
-
Under a nitrogen atmosphere, add DMSO (100 ml) to a 250 ml four-hole flask and cool to 10-15°C.
-
Add 3-chloro-4-hydroxybenzaldehyde (10.08 g), sodium hydride (3.9 g), and cyclopropylmethanol (5.13 g).
-
Stir the mixture for 30 minutes at 10-15°C, then warm to 110°C and stir for 10 hours.
-
Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.
-
Extract the mixture three times with ethyl acetate (100 ml).
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Step 2: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [8]
-
In a 250 ml four-hole flask, combine DMSO (80 ml), 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (9.65 g), sodium chlorodifluoroacetate (22.95 g), and potassium carbonate (34.5 g).
-
Heat the mixture to 120°C and stir for 12 hours.
-
Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.
-
Extract the mixture three times with ethyl acetate (100 ml).
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the oily product.
Step 3: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [8]
-
The resulting 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde is then oxidized to the final benzoic acid. The protocol for this step would be similar to the oxidation described in Route 1.
Quantitative Data Summary
| Route | Starting Material | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Purity (%) | Reference |
| 1 | 3,4-Dihydroxybenzaldehyde | 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | - | 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid | - | - | [4] |
| 2 | 3-Nitro-4-hydroxybenzoic Acid Methyl Ester | 3-Nitro-4-difluoromethoxy-benzoic Acid Methyl Ester | 87 | 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid | 85 | - | |
| 2 | 3-Nitro-4-hydroxybenzoic Acid Methyl Ester | 3-Amino-4-difluoromethoxy-benzoic Acid Methyl Ester | 98 | ||||
| 2 | 3-Hydroxy-4-difluoromethoxy-benzoic Acid Methyl Ester | 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid Methyl Ester | 90 | [5] | |||
| 3 | 3-Chloro-4-hydroxybenzaldehyde | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 91 | 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid | - | 95 (HPLC) | [8] |
| 3 | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | 85 | 93.6 (HPLC) | [8] |
Note: Yields and purities are as reported in the cited patents and may vary depending on the specific reaction conditions and purification methods employed. The table presents data for key steps where quantitative information was available.
Safety and Handling
-
Chlorodifluoromethane: This is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Sodium Hydride and Potassium Hydride: These are highly reactive and flammable solids that react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Bromomethylcyclopropane: This is a lachrymator and should be handled with care in a fume hood.
-
Oxidizing Agents (e.g., Sodium Chlorite): These should be handled with care, as they can react violently with organic materials.
-
Solvents (e.g., DMF, DMSO): These are organic solvents and should be handled in a well-ventilated area, avoiding skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid can be achieved through multiple synthetic pathways. The choice of route will depend on the specific requirements of the researcher or organization, including cost, scale, and available equipment. The protocols provided herein, derived from the patent literature, offer a detailed guide for the laboratory-scale synthesis of this important pharmaceutical intermediate. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific laboratory setup.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and its analogues are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Their structural motifs are present in drugs targeting a range of conditions. Notably, derivatives of this aldehyde are key precursors for the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD), and Cilostazol, a phosphodiesterase III inhibitor used to alleviate symptoms of intermittent claudication.[1][2][3][4] This document provides detailed protocols for the scale-up synthesis of a key intermediate for Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, and summarizes the synthesis of related derivatives. The protocols are designed to be scalable for industrial production.[1][5]
Data Summary
The following table summarizes the quantitative data for the key reaction steps in the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a crucial intermediate for Roflumilast.
| Step | Starting Materials | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | 3-chloro-4-hydroxybenzaldehyde, cyclopropylmethanol | DMSO, Sodium Hydride | 10 | 110 | 91 | 95 (HPLC) | [5] |
| 2 | 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate | DMSO, Potassium Carbonate | 12 | 120 | 85 | 93.6 (HPLC) | [5] |
| 3 | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Oxidizing Agent (e.g., Sodium Chlorite) | - | - | - | - | [5][6] |
| 4 | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, 4-amino-3,5-dichloropyridine | Thionyl chloride, Tetrahydrofuran, Sodium Hydride | 1 | 20-25 | - | >99 | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol describes the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-chloro-4-hydroxybenzaldehyde and cyclopropylmethanol.
Materials:
-
3-chloro-4-hydroxybenzaldehyde (10.08 g)
-
Cyclopropylmethanol (5.13 g)
-
Sodium Hydride (3.9 g)
-
Dimethyl sulfoxide (DMSO) (100 mL)
-
0.2N Hydrochloric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Under a nitrogen atmosphere, add 100 mL of DMSO to the 250 mL four-neck flask.
-
Maintain the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 30 minutes at 10-15 °C.
-
Increase the temperature to 110 °C and continue stirring for 10 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the oily product.
Expected Outcome:
Protocol 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This protocol details the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from the product of Protocol 1.
Materials:
-
3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g)
-
Sodium chlorodifluoroacetate (22.95 g)
-
Potassium carbonate (34.5 g)
-
Dimethyl sulfoxide (DMSO) (80 mL)
-
0.2N Hydrochloric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
To the 250 mL four-neck flask, add 80 mL of DMSO.
-
Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After cooling, adjust the reaction system's pH to 2 with 0.2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the oily product.
Expected Outcome:
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Roflumilast from 3-chloro-4-hydroxybenzaldehyde.
Signaling Pathway of Roflumilast
Caption: Mechanism of action of Roflumilast as a PDE4 inhibitor.
References
- 1. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 2. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with (bromomethyl)cyclopropane. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.[1][2][3]
Q2: Why is the Williamson ether synthesis preferred for this transformation?
A2: The Williamson ether synthesis is a robust and well-established method for forming ethers.[4] It is particularly suitable here because it involves the reaction of a phenoxide ion with a primary alkyl halide. Primary alkyl halides, like (bromomethyl)cyclopropane, are ideal substrates for the SN2 mechanism that drives this reaction, which generally leads to good yields and minimizes side reactions like elimination.[1][4]
Q3: What are the critical parameters to control in this synthesis?
A3: The key parameters to control are the choice of base and solvent, reaction temperature, and reaction time. The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3][5] The solvent helps to dissolve the reactants and facilitate the reaction. Temperature and time are optimized to ensure the reaction goes to completion while minimizing the formation of byproducts.
Q4: What are the starting materials for this synthesis?
A4: The primary starting materials are 3-hydroxy-4-methoxybenzaldehyde (also known as isovanillin) and (bromomethyl)cyclopropane.[6][7][8] You will also need a suitable base and solvent.
Troubleshooting Guide
Low or No Product Yield
Q5: I am getting a very low yield or no product at all. What could be the issue?
A5: Low or no yield can stem from several factors:
-
Ineffective Deprotonation: The phenolic hydroxyl group of isovanillin must be deprotonated to form the phenoxide anion, which is a much stronger nucleophile. If the base you are using is not strong enough or if there is residual acid in your starting material, deprotonation may be incomplete. Consider using a stronger base or ensuring your starting materials are pure and dry.[1][3]
-
Reaction Temperature is Too Low: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to produce a significant amount of product in the given time.
-
Poor Quality Reagents: Ensure that your (bromomethyl)cyclopropane has not decomposed. Alkyl halides can be unstable over time. Your solvent should also be anhydrous, as water can interfere with the reaction.[2]
-
Reaction Time is Too Short: Some Williamson ether syntheses can take several hours to go to completion. You may need to extend the reaction time.
Incomplete Reaction
Q6: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A6: An incomplete reaction can be addressed by:
-
Increasing the Reaction Temperature: Gently increasing the temperature can help to overcome the activation energy barrier and push the reaction forward. Be cautious not to raise the temperature too high, as this could lead to side reactions.
-
Adding More Alkylating Agent: You can try adding a slight excess of (bromomethyl)cyclopropane to ensure all the phenoxide has reacted.
-
Extending the Reaction Time: Monitor the reaction by TLC or another appropriate method and continue until the starting material is no longer visible.
Presence of Impurities
Q7: I have obtained the product, but it is contaminated with impurities. What are the likely side products and how can I avoid them?
A7: The most likely impurities are unreacted starting material and side products from competing reactions.
-
Unreacted 3-hydroxy-4-methoxybenzaldehyde: This is the most common impurity if the reaction is incomplete. See the section on "Incomplete Reaction" for tips on how to address this.
-
C-Alkylation Product: While O-alkylation is generally favored, some C-alkylation of the aromatic ring can occur with phenoxides, leading to an isomeric impurity.[3] Using a polar aprotic solvent can help to minimize this.
-
Bis-Alkylated Product: If the starting material was 3,4-dihydroxybenzaldehyde instead of 3-hydroxy-4-methoxybenzaldehyde, you could form 3,4-bis(cyclopropylmethoxy)benzaldehyde.[9] Ensure you are using the correct starting material.
-
Elimination Products: Although less likely with a primary alkyl halide, E2 elimination is a potential side reaction, which would lead to the formation of an alkene from (bromomethyl)cyclopropane.[5] Using a less sterically hindered base and a polar aprotic solvent can help to suppress this.[3]
Q8: How can I purify the final product?
A8: Purification is typically achieved through an aqueous workup followed by recrystallization or column chromatography. An extraction with a suitable organic solvent can remove inorganic salts, and subsequent purification can separate the desired product from organic impurities.[10]
Experimental Protocols
The following is a general experimental protocol adapted from a similar synthesis.[11] Researchers should optimize the conditions for their specific laboratory setup and reagent quality.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Heat the mixture with stirring.
-
Slowly add (bromomethyl)cyclopropane to the reaction mixture.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Data Presentation
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 70-90 °C | Room Temperature to 65 °C |
| Typical Reaction Time | 2-8 hours | 1-6 hours |
| Notes | A common and effective combination for this type of reaction. | NaH is a stronger base and may lead to faster reaction times but requires more careful handling. |
This table presents generalized conditions for Williamson ether synthesis and should be adapted for the specific synthesis of this compound.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 7. 3-Hydroxy-4-methoxybenzaldehyde [himedialabs.com]
- 8. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]
- 9. jocpr.com [jocpr.com]
- 10. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 11. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]
Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My purified this compound shows a persistent impurity with a similar polarity in TLC analysis. How can I improve the separation?
Answer:
When standard purification techniques fail to remove a persistent impurity of similar polarity, a multi-step approach or a more selective technique may be necessary.
-
Potential Causes:
-
The impurity could be a structurally related compound, such as an isomer or a byproduct from the synthesis. For instance, in a Williamson ether synthesis, unreacted starting materials or byproducts from side reactions can be present.
-
The chosen solvent system for chromatography may not be optimal for resolving the two compounds.
-
-
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation between your product and the impurity. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Adsorbent: Silica gel is a common choice for the purification of aldehydes.[2] If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a powerful purification technique.[3] Test various solvents to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures. Common solvent systems for recrystallization of aromatic compounds include ethanol/water, and toluene/hexane mixtures.[4]
-
-
Bisulfite Adduct Formation:
-
Question: After purification by column chromatography, my yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
Answer:
Low recovery after column chromatography can be attributed to several factors during the purification process.
-
Potential Causes:
-
Irreversible Adsorption: The aldehyde may be strongly adsorbed onto the silica gel, especially if the column is left to stand for a long time or if the silica is too acidic.
-
Decomposition: Aldehydes can be sensitive to acidic conditions and may decompose on the silica gel.[2]
-
Improper Elution: The solvent system may not be polar enough to elute the compound effectively from the column.
-
-
Solutions:
-
Column Packing and Running:
-
Ensure the column is packed properly to avoid channeling.
-
Run the column in a timely manner to minimize contact time with the silica.
-
-
Neutralize Silica Gel: If decomposition is suspected, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Optimize Eluent Polarity: Use TLC to determine the optimal solvent system that provides good separation and ensures your product elutes with a reasonable retention factor (Rf) value, typically between 0.2 and 0.4.
-
Alternative Purification: If column chromatography consistently gives low yields, consider recrystallization or bisulfite adduct formation as alternative or complementary purification methods.
-
Question: My this compound appears as an oil, making it difficult to handle and purify by recrystallization. What can I do?
Answer:
The oily nature of a compound can present challenges for purification.
-
Potential Causes:
-
The compound may have a low melting point.
-
The presence of impurities can lower the melting point and prevent crystallization.
-
-
Solutions:
-
Induce Crystallization:
-
Try cooling the oil in an ice bath or refrigerator.
-
Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Adding a seed crystal of the pure compound, if available, can induce crystallization.
-
-
Purification as an Oil:
-
If crystallization is not feasible, purification can be achieved using column chromatography.
-
-
Derivative Formation: In some cases, converting the aldehyde to a crystalline derivative (e.g., a hydrazone or semicarbazone), purifying the derivative by recrystallization, and then regenerating the aldehyde can be an effective strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. If prepared via a Williamson ether synthesis from vanillin and cyclopropylmethyl bromide, potential impurities include:
-
Unreacted Vanillin: The starting phenol.
-
3,4-bis(cyclopropylmethoxy)benzaldehyde: From reaction at both the 3- and 4-positions of a precursor.
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: If the starting material was 3-hydroxy-4-methoxybenzaldehyde.
-
Corresponding Carboxylic Acid: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[6]
Q2: What is a suitable TLC solvent system for monitoring the purification of this compound?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For a compound with the polarity of this compound, a mixture of hexanes and ethyl acetate in a ratio of around 7:3 to 8:2 (v/v) is likely to provide good separation.[1][7] The optimal ratio should be determined experimentally to achieve an Rf value of approximately 0.3 for the desired product.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Aromatic aldehydes can be sensitive to high temperatures and may decompose or oxidize. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize thermal degradation.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of signals corresponding to impurities is a key indicator of high purity.
-
Melting Point: If the compound is a solid, a sharp and well-defined melting point close to the literature value suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.
Quantitative Data Summary
| Purification Technique | Parameter | Typical Values/Conditions | Expected Purity | Expected Yield | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >98% | 70-90% | [8][9] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | [1][7] | |||
| Recrystallization | Solvent System | Ethanol/Water, Toluene/Hexane | >99% | 60-85% | [3][4] |
| Bisulfite Adduct | Reagent | Saturated Sodium Bisulfite Solution | >98% | 75-95% | [2][5][6] |
| Regeneration | Aqueous NaOH or NaHCO₃ solution | [10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Mixed solvent systems like ethanol/water or toluene/hexane can also be tested.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Logical Workflow for Purification
Caption: A decision-making workflow for selecting the appropriate purification technique.
Impurity Identification and Removal Pathway
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Workup [chem.rochester.edu]
optimizing reaction conditions for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically proceeds via a Williamson ether synthesis. The two primary routes involve the reaction of:
-
Route A: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).
-
Route B: Protocatechualdehyde (3,4-dihydroxybenzaldehyde) in a two-step process: first, selective methylation to form isovanillin, followed by reaction with a cyclopropylmethyl halide. A less common variation involves starting with 3-halogeno-4-hydroxybenzaldehyde.[1]
Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the reaction conditions?
Low yields are a common issue and can often be attributed to suboptimal reaction conditions or the choice of reagents. Here are several factors to consider for optimization:
-
Choice of Base and Solvent: The combination of base and solvent is crucial for promoting the desired O-alkylation. Strong bases like sodium hydride (NaH) or potassium hydride (KH) in polar aprotic solvents like DMSO or DMF can be very effective.[1][2] Weaker bases such as potassium carbonate (K2CO3) can also be used, often in solvents like acetone or DMF.[3] The choice of a polar aprotic solvent helps to solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.[4][5]
-
Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range for this synthesis is between 60°C and 120°C.[1] It is advisable to start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by TLC or HPLC.
-
Purity of Reagents: Ensure that the starting materials, particularly the isovanillin and cyclopropylmethyl bromide, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. The solvent should be anhydrous, especially when using highly reactive bases like NaH or KH, as water will quench the base.[4]
-
Reaction Time: The reaction should be monitored to determine the optimal duration. Incomplete reactions will result in lower yields, while excessively long reaction times might lead to product degradation or side product formation. Typical reaction times can range from 6 to 12 hours.[1]
Q3: I am observing significant amounts of an unknown impurity in my crude product. What could this be and how can I minimize its formation?
A common side reaction in Williamson ether synthesis involving phenoxides is C-alkylation, where the cyclopropylmethyl group attaches to the aromatic ring instead of the hydroxyl oxygen.[2] Another possibility is the elimination of HBr from cyclopropylmethyl bromide, especially at higher temperatures with sterically hindered bases.
To minimize these side reactions:
-
Optimize Base and Solvent: As mentioned, the choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2][6]
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation.
-
Purification: If side products are unavoidable, purification by column chromatography is often necessary to isolate the desired product.[7]
Comparative Data on Reaction Conditions
The following table summarizes various reaction conditions reported for similar Williamson ether syntheses, which can serve as a starting point for optimization.
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 |
| 3-bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol | Potassium Hydride | N,N-Dimethylformamide | 60 | 6 | 85 | 90.5 |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate | Potassium Carbonate | DMSO | 120 | 12 | 85 | 93.6 |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate | Potassium Carbonate | N,N-Dimethylacetamide | 120 | 8 | 90 | 89.6 |
| 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | Ethyl chlorodifluoroacetate | Potassium Hydroxide | N,N-Dimethylformamide | 60 | 8 | 90 | 89.6 |
Data adapted from patent literature and may require optimization for specific laboratory conditions.[1]
Detailed Experimental Protocols
Protocol: Synthesis of this compound from Isovanillin
This protocol is a representative procedure based on typical Williamson ether synthesis conditions.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Cyclopropylmethyl bromide
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of isovanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
Heat the mixture to 80-90°C.
-
Add cyclopropylmethyl bromide (1.1 - 1.3 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 80-90°C and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualized Workflows and Pathways
Diagram 1: General Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps from reactants to final product characterization.
Diagram 2: Logical Troubleshooting Flowchart for Low Yield
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
common side reactions in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and a cyclopropylmethyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Ineffective deprotonation of the starting phenol: The base used may be too weak or not used in sufficient quantity to generate the phenoxide nucleophile. 2. Poor quality of reagents: The cyclopropylmethyl halide may have degraded, or the solvent may not be anhydrous. 3. Reaction temperature is too low: The activation energy for the SN2 reaction is not being met. | 1. Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydride (KH). Ensure the base is fresh and properly handled, especially NaH and KH which are moisture-sensitive. 2. Use freshly distilled or purchased anhydrous solvents. Verify the purity of the cyclopropylmethyl halide. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. Typical temperatures range from 70°C to 120°C depending on the solvent and base.[1] |
| Presence of significant amounts of unreacted starting material | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate stoichiometry: The amount of cyclopropylmethyl halide or base may be insufficient. | 1. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. Reaction times can range from 8 to 15 hours.[1] 2. Use a slight excess (1.1-1.5 equivalents) of the cyclopropylmethyl halide and the base. |
| Formation of a major byproduct with a similar polarity to the product | C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring (at the ortho or para position to the hydroxyl group) instead of the oxygen atom. This is more prevalent in protic solvents. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents favor O-alkylation. 2. Using a counter-ion like potassium (from K₂CO₃ or KH) can sometimes favor O-alkylation over sodium. |
| Formation of low polarity byproducts | Elimination reaction of the cyclopropylmethyl halide: Although less common with primary halides, high temperatures and sterically hindered bases can promote the formation of elimination byproducts. | 1. Maintain the lowest effective reaction temperature. 2. Avoid using sterically bulky bases if possible. |
| Presence of a byproduct with a slightly higher molecular weight | Over-alkylation: If the starting material is a dihydroxybenzaldehyde, or if the desired product can be further alkylated, a bis-ether byproduct can form. For instance, starting with 3,4-dihydroxybenzaldehyde could lead to 3,4-bis(cyclopropylmethoxy)benzaldehyde. | 1. Use a controlled stoichiometry of the cyclopropylmethyl halide (closer to 1.0 equivalent). 2. If using a dihydroxy starting material where mono-alkylation is desired, protecting one of the hydroxyl groups may be necessary. |
| Identification of an isomeric impurity | Rearrangement of the cyclopropylmethyl group: Under certain conditions, the cyclopropylmethyl cation can rearrange to a cyclobutyl cation, leading to the formation of a cyclobutoxy-substituted byproduct. While the Williamson synthesis is typically an SN2 reaction, conditions that favor an SN1 mechanism (e.g., certain solvents, high temperatures) could promote this rearrangement. | 1. Ensure reaction conditions strongly favor an SN2 pathway (polar aprotic solvent, strong nucleophile). 2. Avoid conditions that could generate a carbocation intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) can also be used.
Q2: Which base is most effective for the deprotonation of vanillin?
A2: Several bases can be used effectively. Potassium carbonate (K₂CO₃) is a common, relatively safe, and inexpensive choice. For higher reactivity, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but they require anhydrous conditions and careful handling.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.[2] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting phenolic aldehyde spot and the appearance of a new, less polar product spot.
Q5: What is the typical work-up procedure for this reaction?
A5: A typical work-up involves cooling the reaction mixture, followed by quenching with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine to remove any remaining inorganic salts and solvent. The solvent is then removed under reduced pressure to yield the crude product, which may require further purification.[1]
Q6: What purification methods are suitable for the final product?
A6: The crude product can be purified by recrystallization or column chromatography on silica gel. The choice of method depends on the purity of the crude product and the nature of the impurities.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of related compounds, illustrating the impact of different reaction conditions on yield and purity.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (Method) | Reference |
| 3-chloro-4-hydroxy benzaldehyde | Cyclopropylmethanol | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 (HPLC) | [1] |
| 3-bromo-4-hydroxy benzaldehyde | Cyclopropylmethanol | Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 (HPLC) | [1] |
| 3-cyclopropylmethoxy-4-hydroxy benzaldehyde | Sodium chlorodifluoroacetate | Potassium Carbonate | DMSO | 120 | 12 | 85 | 93.6 (HPLC) | [1] |
Experimental Protocols
Synthesis of this compound from Vanillin
This protocol is a representative procedure based on typical Williamson ether synthesis conditions.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Cyclopropylmethyl bromide
-
Potassium carbonate (anhydrous, finely ground)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization to afford the pure this compound.
Mandatory Visualization
Below is a troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the O-alkylation of a substituted phenol, typically 3-hydroxy-4-methoxybenzaldehyde (vanillin), with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base.[1][2] The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile.[2]
Q2: What are the critical factors that influence the reaction yield?
A2: Several factors can significantly impact the yield of the Williamson ether synthesis. These include:
-
Choice of Base: The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The strength and type of base can affect the reaction rate and the formation of byproducts.[3]
-
Solvent: The solvent influences the solubility of the reactants and the rate of the S_N2 reaction. Polar aprotic solvents are generally preferred as they can accelerate S_N2 reactions.[3][4]
-
Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination.[2]
-
Nature of the Alkylating Agent: The leaving group on the cyclopropylmethyl moiety is important. The reactivity order is generally Iodide > Bromide > Chloride.[1]
-
Use of a Catalyst: Phase transfer catalysts (PTCs) can be employed to enhance the reaction rate and yield, especially in biphasic systems.[3][5]
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reactions that can reduce the yield of the desired ether product include:
-
E2 Elimination: Although cyclopropylmethyl halides are primary halides, which favors substitution, elimination can still occur, especially at higher temperatures or with sterically hindered bases, leading to the formation of alkenes.[3][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.[3]
-
Incomplete Reaction: If the reaction conditions are not optimal (e.g., insufficient base, low temperature, short reaction time), a significant amount of the starting material may remain unreacted.[2]
Q4: How can a Phase Transfer Catalyst (PTC) improve the yield?
A4: A phase transfer catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved.[6] This overcomes the low mutual solubility of the reactants. The PTC, typically a quaternary ammonium salt or a crown ether, forms an ion pair with the phenoxide, making it soluble and highly reactive in the organic phase.[5][7] This often leads to:
-
Faster reaction rates.[6]
-
Higher yields.[6]
-
Milder reaction conditions (e.g., lower temperatures).
-
Reduced need for strictly anhydrous or expensive solvents.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The phenolic starting material (e.g., vanillin) is not fully converted to its reactive phenoxide form. |
| Weak Base: The base used (e.g., K₂CO₃) may not be strong enough for complete deprotonation. | - Use a stronger base like sodium hydride (NaH) or potassium hydride (KH).[3] - Ensure the base is finely powdered and well-dispersed for solid bases like K₂CO₃ or Cs₂CO₃.[8] |
| Presence of Water: Moisture can consume strong bases and inhibit phenoxide formation. | - Use anhydrous solvents and dry all glassware thoroughly before use. - When using NaH or KH, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Poor Reactivity of Alkylating Agent | The C-X bond (where X is the leaving group) is not being broken efficiently by the nucleophile. |
| Poor Leaving Group: The halide used (e.g., cyclopropylmethyl chloride) is not reactive enough. | - Use a more reactive alkylating agent, such as cyclopropylmethyl bromide or, ideally, cyclopropylmethyl iodide.[1] - Alternatively, convert the cyclopropylmethanol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.[1] |
| Sub-optimal Reaction Conditions | The reaction parameters are not conducive to a high conversion rate. |
| Low Temperature/Short Time: The reaction may not have reached completion. | - Increase the reaction temperature. For instance, reactions in DMSO can be heated to 110°C.[9] - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] |
| Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent. | - Switch to a solvent that better solubilizes all reactants, such as DMF or DMSO.[3][4] - Consider using a phase transfer catalyst to improve solubility between phases.[5] |
| Competing E2 Elimination Reaction | The base is promoting the elimination of H-X from the alkylating agent instead of substitution. |
| High Temperature/Strong, Bulky Base: These conditions favor elimination over substitution. | - Maintain the lowest effective temperature that allows for a reasonable reaction rate. - Avoid sterically hindered bases if elimination is a significant issue. |
Problem: Product is Impure and Difficult to Purify
| Possible Cause | Recommended Solution |
| Formation of C-Alkylation Byproduct | The phenoxide attacks the ring instead of the alkyl halide. |
| Reaction Conditions: Certain solvents and counter-ions can promote C-alkylation. | - Altering the solvent may change the O/C alkylation ratio. Polar aprotic solvents like DMSO or DMF generally favor O-alkylation.[3] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Residual Starting Materials | The reaction did not go to completion. |
| Purification Method: Simple extraction may not be sufficient to remove unreacted starting phenol. | - Perform a basic wash (e.g., with dilute NaOH) during the workup to remove the acidic unreacted phenol. - If byproducts have similar polarity to the product, purification by column chromatography on silica gel is recommended.[9] |
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol | NaH | DMSO | 110 | 10 | 91 | [9] |
| Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | - | [8] |
| Phenol | Alkyl Halide | NaOH, KOH, K₂CO₃, Cs₂CO₃ | DMSO, DMF | - | - | - | [3] |
Note: The table includes data from analogous Williamson ether syntheses to illustrate the effects of different conditions, as specific yield data for the target molecule under varied conditions is proprietary or not widely published.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol is a general procedure based on typical conditions for Williamson ether synthesis.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Phase Transfer Catalysis (PTC) Enhanced Synthesis
This protocol incorporates a phase transfer catalyst to potentially increase yield and use milder conditions.
-
Preparation: To a round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Addition of Reagents: Add toluene as the solvent, followed by cyclopropylmethyl bromide (1.2 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.
Visualizations
Reaction Scheme
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jetir.org [jetir.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. iajpr.com [iajpr.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The following sections offer detailed experimental protocols and address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and cyclopropylmethyl bromide. Potential impurities from this process include:
-
Unreacted Starting Materials: Isovanillin and cyclopropylmethyl bromide may be present if the reaction does not go to completion.
-
Oxidation Product: The aldehyde functional group can be susceptible to oxidation, leading to the formation of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid, especially upon prolonged exposure to air.
-
Byproducts of Williamson Ether Synthesis: While O-alkylation is the desired reaction, competing side reactions can occur. For instance, E2 elimination of the alkyl halide can lead to the formation of alkene byproducts.[1][2] C-alkylation of the phenoxide is another possibility, though less common with this substrate.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound.[3][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for an accurate purity assessment against a certified internal standard.[6][7][8]
Q3: What are the key safety precautions to consider when handling this compound and the solvents used in its purification?
A3: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The organic solvents used for purification, such as hexanes, ethyl acetate, and alcohols, are flammable and may have specific health hazards. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | 1. The compound may be adsorbing strongly to the silica gel. 2. The eluent may not be polar enough to effectively move the compound down the column. | 1. Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent. 2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9] |
| Product "oils out" during recrystallization | 1. The cooling rate is too fast. 2. The chosen solvent is not optimal for this compound. 3. High levels of impurities are preventing crystallization. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] 2. Experiment with different solvent systems. A solvent pair like ethanol/water or toluene/hexane may be effective.[9] 3. Purify the crude product by column chromatography first to remove the bulk of the impurities.[9] |
| Purified product is still impure as per HPLC/GC-MS analysis | 1. In column chromatography, impurities with similar polarity were not fully separated. 2. During recrystallization, impurities may have co-crystallized with the product. | 1. Optimize the column chromatography solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may be necessary.[9] 2. Re-crystallize the material, ensuring slow cooling to promote the formation of pure crystals. Washing the collected crystals with a small amount of cold, fresh solvent is also critical. |
| Presence of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid in the final product | The aldehyde has oxidized. This can happen during the reaction, work-up, or purification if exposed to air for extended periods. | An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can remove the acidic impurity.[7] |
Experimental Protocols
Purity Analysis Data
The following table summarizes representative data from the purification of a batch of this compound.
| Purification Stage | Purity by HPLC (%) | Major Impurity | Impurity Content (%) |
| Crude Product | 85.2 | Isovanillin | 10.5 |
| After Column Chromatography | 98.9 | 3-(cyclopropylmethoxy)-4-methoxybenzoic acid | 0.8 |
| After Recrystallization | >99.8 | Isovanillin | <0.1 |
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.25-0.35 for the product. A common system for similar compounds is in the range of 9:1 to 4:1 hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.[12]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
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Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as toluene/hexane)
-
Erlenmeyer flask
-
Hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[14]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Separation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 25934-52-5|3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Home Page [chem.ualberta.ca]
- 14. LabXchange [labxchange.org]
challenges in the alkylation step of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, with a specific focus on the challenges encountered during the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopropylmethyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis. This involves the O-alkylation of isovanillin with an alkylating agent like cyclopropylmethyl bromide in the presence of a base. This reaction is favored for its use of readily available starting materials.
Q2: Which factors are most critical to control during the alkylation step?
A2: The key parameters to control for a successful alkylation are:
-
Choice of Base: The strength and type of base are crucial for the efficient deprotonation of the phenolic hydroxyl group of isovanillin.
-
Solvent Selection: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents are often preferred.
-
Reaction Temperature: Temperature influences the reaction rate and the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of isovanillin, cyclopropylmethyl bromide, and the base must be optimized to ensure complete reaction and minimize side products.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: The primary side reactions include:
-
Incomplete reaction: Leaving unreacted isovanillin, which can complicate purification.
-
C-alkylation: Although less common for phenols, under certain conditions, the cyclopropylmethyl group can attach to the aromatic ring instead of the oxygen atom.
-
Formation of impurities from the alkylating agent: Cyclopropylmethyl bromide can undergo side reactions, especially at elevated temperatures.
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of the reaction mixture and assessment of the final product's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the desired product and identification of any isolated impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent challenge in the alkylation step. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
| Potential Cause | Troubleshooting & Optimization |
| Inactive or Poor Quality Reagents | Ensure isovanillin is pure and dry. Use high-purity cyclopropylmethyl bromide. Reagents can degrade over time, so using fresh batches is advisable. |
| Incorrect Stoichiometry | An excess of the alkylating agent (cyclopropylmethyl bromide) is often used to drive the reaction to completion. A molar ratio of 1:1.1 to 1:1.5 (isovanillin to alkylating agent) is a good starting point.[1] |
| Inadequate Base | The base may not be strong enough to fully deprotonate the phenolic hydroxyl group. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times. Consider stronger bases like sodium hydride (NaH) for more efficient deprotonation.[2] |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. Gradually increase the temperature while monitoring for byproduct formation. A typical temperature range for this type of Williamson ether synthesis is between 60°C and 100°C.[3][4] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. |
Issue 2: Presence of Significant Impurities in the Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Troubleshooting Workflow for Impurities
Caption: A logical workflow for addressing product impurities.
| Potential Cause | Troubleshooting & Optimization |
| Unreacted Isovanillin | This is a common impurity if the reaction does not go to completion. Increase the reaction time, temperature, or the equivalents of cyclopropylmethyl bromide and base. |
| High Reaction Temperature | Excessive heat can lead to the degradation of reactants or products, and promote the formation of side products. Maintain the reaction temperature within the optimal range. |
| Choice of Solvent | The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally effective.[1][2] |
| Difficult Product Isolation | Emulsion formation during aqueous work-up can make phase separation difficult. To address this, add a saturated brine solution to the aqueous layer or filter the mixture through celite.[5] |
Data Presentation
The following table summarizes typical reaction conditions for the O-alkylation of hydroxybenzaldehydes, which can be adapted for the synthesis of this compound.
| Parameter | Condition A (Mild) | Condition B (Forcing) | Reference |
| Base | K₂CO₃ | NaH | [2] |
| Solvent | Acetone or Acetonitrile | DMF or DMSO | [1][2] |
| Temperature | 60 - 80 °C | Room Temperature to 60 °C | [3][4] |
| Reaction Time | 4 - 12 hours | 1 - 4 hours | |
| Molar Ratio (Isovanillin:Alkylating Agent:Base) | 1 : 1.2 : 2 | 1 : 1.1 : 1.2 | [1] |
| Typical Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
General Protocol for the Alkylation of Isovanillin
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Experimental Workflow
Caption: A general experimental workflow for the alkylation step.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (or other suitable extraction solvent)
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin and the chosen solvent (e.g., DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (e.g., potassium carbonate) to the stirred solution. If using sodium hydride, add it portion-wise carefully at 0 °C.
-
Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or HPLC until the starting material is consumed).
-
Work-up: Cool the reaction mixture to room temperature. If using NaH, carefully quench the excess hydride with water or methanol at 0 °C. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
References
- 1. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 4. JPH08208555A - Preparation of isovanillin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?
A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, making it a versatile choice.[1] GC is ideal for volatile and thermally stable compounds.[1] For detailed structural elucidation and confirmation of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][3]
Q2: How do I choose between HPLC and GC for my reaction monitoring?
A2: The choice depends on the properties of your reactants, products, and potential impurities.
-
HPLC is generally preferred if your compounds are not volatile, are thermally sensitive, or if you want to avoid derivatization steps.[1]
-
GC is an excellent choice for volatile compounds. It often provides high resolution and sensitivity.[1] However, non-volatile compounds may require derivatization to increase their volatility.[1][4]
Q3: What type of HPLC method is typically used for benzaldehyde derivatives?
A3: A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of benzaldehyde derivatives.[5][6][7] This method uses a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.[5][6][7]
Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction mixture?
A4: Yes, NMR spectroscopy, particularly ¹H NMR, can be a powerful tool for quantitative analysis (qNMR).[3] By integrating the signals of known protons in the starting material and product, you can determine their relative concentrations in the reaction mixture.[8] This technique is non-destructive and can provide a wealth of structural information simultaneously.[3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when analyzing this compound reactions using HPLC and GC.
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| No Peaks or Very Small Peaks | Detector lamp is off. | Turn on the detector lamp.[9] |
| No sample was injected. | Ensure the autosampler vial contains sufficient sample and there are no air bubbles.[9] | |
| Mobile phase flow is obstructed. | Check for leaks, loose fittings, or blockages in the system.[9] | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[10] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[11] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[10][11] | |
| Column equilibration is insufficient. | Increase the column equilibration time before injection.[11] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump.[11] |
| Contaminated detector cell. | Flush the detector cell with a strong solvent.[11] | |
| Leaks in the system. | Check and tighten all fittings.[9][11] |
GC Troubleshooting
| Problem | Possible Cause | Solution |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection to clean the injector and column. |
| Contaminated syringe. | Clean the syringe thoroughly or use a new one. | |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Peak Broadening | Injection volume is too large. | Reduce the injection volume.[12] |
| Injection temperature is too low. | Optimize the injection temperature to ensure rapid vaporization of the sample. | |
| Carrier gas flow rate is too low. | Increase the carrier gas flow rate to the optimal level for the column. | |
| Poor Resolution | Inadequate column selectivity. | Select a different column with a stationary phase that provides better separation for your analytes.[13] |
| Incorrect temperature program. | Optimize the temperature program, including the initial temperature, ramp rate, and final temperature.[13] | |
| Baseline Instability | Column bleed. | Condition the column at a high temperature or replace it if it's old.[13] |
| Contaminated detector. | Clean or replace the detector components.[13] | |
| Leaks in the gas lines. | Check for leaks using an electronic leak detector.[12] |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a reversed-phase HPLC method for monitoring reactions of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[5][6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas the mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Gradient Elution (Example):
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or 1:1000).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Protocol 2: General Purpose GC-MS Method for Reaction Monitoring
This protocol provides a general starting point for a GC-MS method.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).[14]
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program (Example):
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.[14]
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample with a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to increase the volatility of polar components.
Visualizations
Caption: General experimental workflow for monitoring reactions.
Caption: Troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. commons.und.edu [commons.und.edu]
- 5. Separation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 7. 4-Methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. rsc.org [rsc.org]
solvent effects on the reactivity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Welcome to the technical support center for experiments involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and understanding solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, being an aromatic aldehyde with ether functionalities, is expected to be soluble in a range of common organic solvents. Its solubility is comparable to the structurally similar veratraldehyde (3,4-dimethoxybenzaldehyde). It is generally miscible with ethanol, diethyl ether, and very soluble in acetone and chloroform.[1] Its solubility in non-polar solvents like toluene and hexanes may be more limited but sufficient for many reactions.
Q2: How does the choice of solvent affect the stability of the aldehyde?
A2: Aromatic aldehydes like this compound are generally stable. However, prolonged exposure to certain conditions can lead to degradation. For instance, autoxidation reactions can be activated by light and catalyzed by transition metal salts. When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] It is advisable to store the compound in a cool, dark place and to use degassed solvents for sensitive reactions to minimize oxidation.
Q3: Can this aldehyde participate in self-condensation reactions?
A3: this compound lacks α-hydrogens, which means it cannot enolize and therefore cannot act as the nucleophile in a self-aldol condensation.[2] This property makes it an excellent electrophilic partner in crossed-aldol reactions with other enolizable carbonyl compounds.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions with this compound.
Issue 1: Low Yield in Wittig Reactions
Symptoms:
-
Low conversion of the starting aldehyde.
-
Formation of significant amounts of triphenylphosphine oxide byproduct, but little desired alkene.[4][5]
-
Complex mixture of products observed by TLC or NMR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Ylide Formation | Ensure anhydrous conditions and use a strong, appropriate base (e.g., n-BuLi, NaH, KHMDS) to deprotonate the phosphonium salt. The choice of base can be critical and is often solvent-dependent. | Ylide formation is the crucial first step; incomplete deprotonation will lead to low yields.[5] |
| Inappropriate Solvent | The stereochemical outcome and sometimes the yield of a Wittig reaction can be solvent-dependent. For stabilized ylides, polar solvents like DMF or DMSO can favor the E-alkene, while non-polar solvents like toluene or THF may favor the Z-alkene for non-stabilized ylides.[6] Experiment with different solvents to optimize the yield and selectivity. | Solvent polarity can influence the stability of the betaine intermediate and the transition state leading to the oxaphosphetane, thereby affecting the reaction rate and stereoselectivity.[6] |
| Steric Hindrance | The cyclopropylmethoxy group may introduce some steric bulk. If reacting with a particularly bulky ylide, consider using a less hindered phosphonium salt if possible. | Steric hindrance can slow down the reaction rate and lead to lower yields. |
| Difficult Purification | The byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene. | Consider using a modified workup, such as precipitation of a TPPO-metal salt complex (e.g., with ZnCl2), or careful column chromatography to improve isolation of the product.[7] |
Issue 2: Poor Selectivity or Low Yield in Aldol Condensation Reactions
Symptoms:
-
Recovery of unreacted starting materials.
-
Formation of multiple products in a crossed-aldol reaction.
-
Low yield of the desired β-hydroxy aldehyde/ketone or the α,β-unsaturated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction Conditions | For the aldol addition product (β-hydroxy carbonyl), run the reaction at a lower temperature. To favor the condensation product (α,β-unsaturated carbonyl), increase the reaction temperature.[2][8] | Heat promotes the elimination of water from the initial aldol addition product.[8] |
| Side Reactions of the Enolizable Partner | If using a ketone as the nucleophile, self-condensation of the ketone can be a competing reaction. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base. | This compound cannot self-condense, but the enolizable partner can.[2][3] Controlling the concentration of the enolate can favor the desired crossed-aldol reaction. |
| Choice of Base and Solvent | The choice of base (e.g., NaOH, KOH, LDA) and solvent can significantly impact the reaction. Protic solvents (e.g., ethanol, water) are common for base-catalyzed aldol reactions. For directed aldol reactions, pre-forming the enolate with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperature before adding the aldehyde can improve selectivity. | The solvent can affect the aggregation state and reactivity of the enolate. Protic solvents can participate in proton transfer steps.[8] |
| Reversibility of the Aldol Addition | The initial aldol addition step can be reversible. To drive the reaction forward, especially towards the condensation product, consider removing water as it is formed. | Le Châtelier's principle can be applied to drive the equilibrium towards the products. |
Data Presentation
Table 1: Solvent Effects on Stereoselectivity in a Typical Wittig Reaction
Reaction of an aldehyde with a non-stabilized ylide (Ph3P=CH-R)
| Solvent | Dielectric Constant (ε) | Typical Z/E Ratio | Notes |
| Toluene | 2.4 | High Z-selectivity | Non-polar solvents favor the kinetic Z-oxaphosphetane.[6] |
| Tetrahydrofuran (THF) | 7.6 | Good Z-selectivity | Commonly used for Wittig reactions. |
| Dichloromethane (DCM) | 9.1 | Moderate Z/E mixture | Aprotic, polar solvent.[9] |
| N,N-Dimethylformamide (DMF) | 36.7 | Lower Z-selectivity | Polar aprotic solvent can lead to equilibration of intermediates. |
| Methanol | 32.7 | Low Z-selectivity (may favor E) | Protic solvent can stabilize the betaine intermediate, leading to the more thermodynamically stable E-alkene. |
Note: These are general trends. The exact stereoselectivity will depend on the specific ylide and reaction conditions.
Table 2: Solvent Effects on the Reduction of Aromatic Aldehydes
Reduction using NaBH4
| Solvent | Typical Reaction Time | Observed Side Reactions | Notes |
| Methanol | Fast | Potential for acetal formation with acidic workup. | Protic solvent can activate the carbonyl group. |
| Ethanol | Fast | Potential for acetal formation with acidic workup. | Similar to methanol, a common choice. |
| Isopropanol | Moderate | Less risk of acetal formation compared to methanol/ethanol. | Slower reaction rate due to solvent viscosity and steric hindrance. |
| Tetrahydrofuran (THF) / Water | Moderate to Slow | Biphasic system may require a phase-transfer catalyst for optimal rates. | Good for substrates with poor solubility in alcohols. |
| Dichloromethane (DCM) | Slow | Incomplete reaction is common without a phase-transfer catalyst. | Aldehyde is soluble, but NaBH4 is not. |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add the phosphonium salt and an anhydrous aprotic solvent (e.g., THF, toluene). Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-BuLi, NaH).
-
Allow the mixture to stir for 30-60 minutes, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the ylide solution at the same temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Base-Catalyzed Crossed-Aldol Condensation
-
Reactant Setup: In a round-bottom flask, dissolve this compound and the enolizable carbonyl partner (e.g., acetone, acetophenone) in a suitable solvent (e.g., ethanol, methanol).
-
Base Addition: While stirring, add an aqueous or alcoholic solution of a base (e.g., 10% NaOH or KOH) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on whether the addition or condensation product is desired.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
If a solid precipitates, collect it by filtration and wash with cold water.
-
If no solid forms, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purification: Recrystallize the solid product or purify the crude oil by column chromatography.
Visualizations
Caption: Workflow for a typical Wittig reaction.
Caption: Base-catalyzed aldol addition and condensation pathway.
References
- 1. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. delval.edu [delval.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Navigating Analytical Standards for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, the absence of a commercially available certified analytical standard presents a significant challenge. This guide provides a comprehensive comparison of analytical methodologies for establishing and qualifying an in-house reference standard, ensuring the accuracy and reliability of research and development activities. The primary supplier for this compound, CymitQuimica, offers a product with a purity of 95.0%, which necessitates further characterization before it can be utilized as a reference standard[1].
The Imperative of an In-House Reference Standard
In the absence of a certified reference material from pharmacopeias or standards organizations, laboratories must prepare and qualify their own in-house reference standards. This process involves rigorously characterizing a high-purity batch of the compound to confirm its identity, purity, and potency. This in-house standard then serves as the benchmark for routine analytical testing.
Comparison of Analytical Techniques for Standard Qualification
The qualification of an in-house reference standard for this compound relies on a combination of orthogonal analytical techniques. The three most critical methods for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes their key performance characteristics for this application.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Absolute purity determination (assay) | Purity assessment, impurity profiling | Identification and quantification of volatile impurities |
| Principle | Signal intensity is directly proportional to the number of nuclei | Separation based on polarity, detection by UV/Vis | Separation based on boiling point and polarity, detection by mass |
| Selectivity | High (structurally specific) | Moderate to High (tunable with column and mobile phase) | Very High (mass-based identification) |
| Accuracy | High (often considered a primary ratio method) | High (dependent on reference standard) | High (dependent on reference standard) |
| Precision | High | High | High |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | Low to Moderate | High | Moderate |
| Destructive? | No | Yes | Yes |
Experimental Protocols
Establishing an In-House Primary Reference Standard
The initial step involves obtaining the highest purity this compound available and subjecting it to a comprehensive characterization to serve as a primary reference standard.
Objective: To unequivocally confirm the identity and purity of a candidate batch to serve as an in-house primary reference standard.
Materials:
-
High-purity this compound
-
Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Certified reference standards for any known potential impurities (if available)
Procedure:
-
Structural Confirmation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups.
-
-
Purity Determination by qNMR: Perform a qNMR assay to determine the absolute purity of the material.
-
Impurity Profiling by HPLC and GC-MS: Develop and validate HPLC and GC-MS methods to separate, identify, and quantify any impurities present.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using headspace GC-MS.
-
Inorganic Impurities: Determine the content of inorganic impurities by measuring the residue on ignition.
-
Potency Calculation: Calculate the potency of the in-house primary reference standard based on the results from the above tests.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Objective: To accurately determine the purity of the this compound in-house standard. qNMR is a powerful tool for this purpose as it provides a direct measurement of the analyte concentration against a certified internal standard.[2][3][4]
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate, detect, and quantify any non-volatile impurities in the this compound sample.
Methodology:
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound in the mobile phase or a suitable solvent.
-
Perform serial dilutions to create calibration standards if quantifying specific impurities with known reference standards.
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak or to calibration curves of impurity standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents, in the this compound sample.
Methodology:
-
GC-MS Parameters (starting point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
-
Injector: Split/splitless injector.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
For residual solvent analysis, headspace GC-MS is the preferred technique.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
-
Quantify impurities using an internal or external standard method.
-
Visualizing the Workflow and Relationships
To better understand the process of establishing and utilizing analytical standards, the following diagrams illustrate the experimental workflow and the hierarchical relationship between different types of standards.
References
A Comparative Guide to the Characterization and Purity Analysis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization and purity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals like Roflumilast. As a direct alternative for comparison, this guide includes Veratraldehyde (3,4-dimethoxybenzaldehyde), a structurally similar and widely used benzaldehyde derivative in pharmaceutical manufacturing. The following sections detail the analytical methodologies and expected data for ensuring the quality and consistency of these compounds.
Physicochemical Properties
A fundamental step in characterization is the determination of basic physicochemical properties. These parameters are crucial for identification and for predicting the behavior of the compounds in various analytical and synthetic processes.
| Property | This compound | Veratraldehyde |
| Molecular Formula | C₁₂H₁₄O₃ | C₉H₁₀O₃ |
| Molecular Weight | 206.24 g/mol | 166.17 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline solid[1] |
| Purity (Typical) | ≥95% | ≥98% (by HPLC/GC)[2][3][4] |
Purity Analysis: A Comparative Overview
The determination of purity is critical for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A typical reverse-phase HPLC method can be employed for both this compound and Veratraldehyde.
Experimental Protocol: HPLC
A general reverse-phase HPLC method suitable for the analysis of these benzaldehyde derivatives is outlined below. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both compounds exhibit strong absorbance, typically around 280 nm or 310 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.
Expected Data:
| Parameter | This compound (Expected) | Veratraldehyde (Typical) |
| Retention Time (min) | Dependent on exact conditions, expected to be slightly longer than Veratraldehyde due to higher molecular weight and the cyclopropylmethoxy group. | ~4-6 minutes (under typical C18 conditions) |
| Purity (%) | ≥95% | ≥98%[2][3] |
| Key Impurities | Starting materials (e.g., isovanillin, cyclopropylmethyl bromide), over-alkylation products, or hydrolysis products. | Vanillin (from incomplete methylation), oxidation products (veratric acid). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It provides both retention time information for separation and mass spectral data for identification of the main component and any impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: EI at 70 eV, scanning a mass range of m/z 40-350.
Expected Data:
| Parameter | This compound (Predicted) | Veratraldehyde (Observed) |
| Retention Time (min) | Expected to be in the range of 15-20 minutes under the specified conditions. | ~13-15 minutes[5] |
| Molecular Ion (m/z) | 206 | 166 |
| Key Fragments (m/z) | 151 (M-C₄H₇), 136 (M-C₅H₈O), 123, 77 | 165 (M-H), 151 (M-CH₃), 138, 123, 95, 77[6] |
Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of the compounds.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Spectral Data:
| Proton Assignment | This compound (Predicted δ, ppm) | Veratraldehyde (Observed δ, ppm)[7][8] |
| Aldehyde (-CHO) | ~9.8 (s, 1H) | 9.83 (s, 1H) |
| Aromatic Protons | ~7.4 (dd, 1H), ~7.3 (d, 1H), ~6.9 (d, 1H) | 7.42 (dd, 1H), 7.35 (d, 1H), 6.98 (d, 1H) |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | 3.94 (s, 3H) and 3.92 (s, 3H) |
| Cyclopropylmethoxy (-OCH₂-CH(CH₂)₂) | ~3.8 (d, 2H), ~1.2 (m, 1H), ~0.6 (m, 2H), ~0.4 (m, 2H) | N/A |
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | This compound (Predicted δ, ppm) | Veratraldehyde (Observed δ, ppm)[8] |
| Aldehyde (C=O) | ~191 | 191.1 |
| Aromatic C-O | ~154, ~149 | 154.3, 149.6 |
| Aromatic C-CHO | ~130 | 129.9 |
| Aromatic C-H | ~126, ~111, ~109 | 127.0, 111.0, 109.2 |
| Methoxy (-OCH₃) | ~56 | 56.2, 56.0 |
| Cyclopropylmethoxy (-OCH₂-CH(CH₂)₂) | ~74 (-OCH₂), ~11 (-CH), ~3 (-CH₂) | N/A |
Conclusion
The characterization and purity analysis of this compound and its alternatives like Veratraldehyde rely on a combination of chromatographic and spectroscopic techniques. While this guide provides expected and observed data for comparison, it is crucial for researchers to perform their own analyses on their specific batches of material. The detailed protocols and comparative data herein should serve as a valuable resource for establishing robust quality control procedures in a research and drug development setting. The structural similarity of Veratraldehyde makes it a good benchmark for developing analytical methods for this compound, though adjustments for the different lipophilicity and molecular weight should be considered during method development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. Veratraldehyde = 98 , FG 120-14-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Veratraldehyde(120-14-9) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and Other Benzaldehyde Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the benzaldehyde framework is a cornerstone for the construction of a vast array of complex molecules, from pharmaceuticals to materials. The strategic placement of substituents on the aromatic ring profoundly influences the reactivity of the aldehyde functional group, thereby dictating its utility in various synthetic transformations. This guide provides a comparative analysis of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde alongside two commonly utilized benzaldehyde derivatives: vanillin (4-hydroxy-3-methoxybenzaldehyde) and veratraldehyde (3,4-dimethoxybenzaldehyde).
The presence of the cyclopropylmethoxy group offers unique steric and electronic properties that can modulate reactivity and solubility, making it an interesting candidate for fine-tuning synthetic outcomes. This comparison will focus on the performance of these aldehydes in three pivotal carbon-carbon bond-forming reactions: the Wittig reaction, the Knoevenagel condensation, and the Perkin reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves a Williamson ether synthesis to introduce the cyclopropylmethyl group.
A detailed experimental protocol for the synthesis is provided below:
Experimental Protocol: Synthesis of this compound
-
To a solution of isovanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
To this suspension, add cyclopropylmethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Performance in Synthesis
The reactivity of the aldehyde group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy and cyclopropylmethoxy, increase the electron density at the carbonyl carbon, thereby reducing its electrophilicity and generally leading to slower reaction rates in nucleophilic addition reactions compared to unsubstituted or electron-deficient benzaldehydes.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the addition of a phosphorus ylide to the carbonyl group.
Table 1: Comparative Yields in the Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate
| Benzaldehyde Derivative | Product | Yield (%) | Reference |
| Benzaldehyde | Methyl cinnamate | 88 | [1] |
| Vanillin | Methyl ferulate | Not explicitly found | |
| Veratraldehyde | Methyl 3,4-dimethoxycinnamate | Not explicitly found | |
| This compound | Methyl 3-(cyclopropylmethoxy)-4-methoxycinnamate | Not explicitly found |
While specific comparative yields for the Wittig reaction with all three derivatives were not found in a single study, the general trend suggests that the electron-donating substituents on vanillin, veratraldehyde, and this compound would likely result in slightly lower yields or require longer reaction times compared to unsubstituted benzaldehyde.[2]
Experimental Protocol: Wittig Reaction [1]
-
To a solution of the benzaldehyde derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the phosphorus ylide (1.1 equivalents) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the alkene product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.
Table 2: Comparative Yields in the Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ammonium acetate | Solvent-free (Microwave) | 92 | [3] |
| Vanillin | Nickel-modified MCM-41 | - | ~95 | [4][5] |
| Veratraldehyde | Not explicitly found | - | - | |
| This compound | Not explicitly found | - | - |
The Knoevenagel condensation is generally efficient with a variety of substituted benzaldehydes. The presence of electron-donating groups on vanillin and veratraldehyde does not significantly hinder the reaction, with high yields being reported for vanillin.[4][5] It is expected that this compound would also perform well in this reaction.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]
-
In a reaction vessel, mix the benzaldehyde derivative (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of ammonium acetate.
-
Heat the mixture under solvent-free conditions using microwave irradiation or conventional heating, or dissolve in a suitable solvent like ethanol and reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure product.
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6]
Table 3: Comparative Yields in the Perkin Reaction with Acetic Anhydride
| Benzaldehyde Derivative | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Cinnamic acid | 70-75 |[7] | | Vanillin | Ferulic acid | Not explicitly found | | | 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 73 |[8] | | this compound | 3-(Cyclopropylmethoxy)-4-methoxycinnamic acid | Not explicitly found | |
The Perkin reaction is effective for various substituted benzaldehydes. The presence of a methoxy group in 4-methoxybenzaldehyde gives a good yield, comparable to that of unsubstituted benzaldehyde.[7][8] This suggests that vanillin, veratraldehyde, and this compound would also be suitable substrates for this reaction.
Experimental Protocol: Perkin Reaction [8]
-
A mixture of the aromatic aldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused potassium acetate (1 equivalent) is heated at 180°C for several hours.
-
After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess anhydride.
-
The resulting solution is then acidified with hydrochloric acid to precipitate the α,β-unsaturated carboxylic acid.
-
The crude product is collected by filtration and purified by recrystallization.
Conclusion
This compound represents a valuable synthetic building block with reactivity patterns similar to other electron-rich benzaldehydes like vanillin and veratraldehyde. The electron-donating nature of the cyclopropylmethoxy and methoxy groups tends to slightly decrease the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde. However, for robust reactions such as the Wittig, Knoevenagel, and Perkin reactions, this effect is generally not prohibitive, and good to excellent yields can be expected under appropriate reaction conditions. The unique cyclopropylmethoxy moiety can impart desirable properties to the final products, such as altered solubility and metabolic stability, which is of particular interest in drug development. This guide provides a foundational understanding and practical protocols for the utilization of this compound and its comparison with other key benzaldehyde derivatives in synthesis.
References
A Comparative Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and Isovanillin in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. Benzaldehyde derivatives, in particular, serve as versatile intermediates in the synthesis of a wide array of complex molecules. This guide provides a detailed comparison of two such derivatives: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and the well-established isovanillin (3-hydroxy-4-methoxybenzaldehyde). This objective analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.
I. Overview of Chemical Properties
A fundamental understanding of the physicochemical properties of starting materials is paramount for reaction design and optimization. The table below summarizes the key properties of this compound and isovanillin.
| Property | This compound | Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) |
| CAS Number | 153200-64-7 | 621-59-0[1] |
| Molecular Formula | C₁₂H₁₄O₃ | C₈H₈O₃[1] |
| Molecular Weight | 206.24 g/mol | 152.15 g/mol [1] |
| Appearance | - | Pale yellow crystalline powder[1] |
| Melting Point | - | 113-116 °C[1] |
| Boiling Point | 335 °C | 179 °C at 15 mmHg[1] |
| Density | 1.156 g/cm³ | 1.20 g/cm³[1] |
| Solubility | - | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform[1] |
| Flash Point | 148 °C | 179 °C at 15mm |
II. Comparative Analysis of Synthetic Routes
The choice between this compound and isovanillin as a synthetic precursor is heavily influenced by the desired final product and the efficiency of the synthetic pathway.
Synthesis of Isovanillin
Isovanillin is a widely used intermediate with several established synthetic routes, offering flexibility in terms of starting materials and reaction conditions.
| Starting Material | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl Vanillin | Dimethyl sulfate, Concentrated H₂SO₄ | ~96%[1] | High yield | Economically unfavorable, generates significant acidic waste[1] |
| 4-Hydroxybenzaldehyde | Bromine, Methyl iodide, NaOH, CuCl | 62-74% | Readily available starting material | Use of toxic bromine, multi-step process |
| Resorcinol | Acetic aldehyde | up to 70%[1] | - | Complex reaction, difficult to control, produces byproducts[1] |
Synthesis of this compound
This compound is primarily recognized as a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Its synthesis is less documented in publicly available literature compared to isovanillin. However, a common approach involves the O-alkylation of a suitably substituted phenol.
A potential and efficient route to this compound can be envisaged starting from the readily available isovanillin. This Williamson ether synthesis would involve the reaction of isovanillin with a cyclopropylmethyl halide.
Hypothetical Synthesis from Isovanillin:
| Starting Material | Key Reagents | Theoretical Yield (%) | Key Advantages | Key Disadvantages |
| Isovanillin | Cyclopropylmethyl bromide, Base (e.g., K₂CO₃) | >90% (estimated) | Direct route from a common starting material | Requires synthesis of cyclopropylmethyl bromide |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of isovanillin and a plausible protocol for the synthesis of this compound from isovanillin.
Synthesis of Isovanillin from 4-Hydroxybenzaldehyde
This multi-step synthesis provides a reliable method for obtaining isovanillin from a common starting material.
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise while maintaining the low temperature.
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
Step 2: Methoxylation to form Isovanillin
-
To the crude 3-bromo-4-hydroxybenzaldehyde solution, add sodium methoxide and a copper(I) catalyst (e.g., cuprous chloride).
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture and extract the product with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude isovanillin, which can be purified by recrystallization. An overall yield of 64.1% has been reported for a similar process.
Proposed Synthesis of this compound from Isovanillin
This protocol is based on standard Williamson ether synthesis conditions and is expected to provide a high yield of the desired product.
-
To a solution of isovanillin (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).
-
Add cyclopropylmethyl bromide (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford this compound.
IV. Visualization of Synthetic and Signaling Pathways
Visual representations of reaction workflows and biological pathways can significantly aid in understanding complex processes.
As this compound is primarily an intermediate with no reported biological activity itself, a signaling pathway diagram is not applicable. However, for isovanillin, which exhibits various biological activities, a relevant pathway can be illustrated. Isovanillin is known to be an inhibitor of aldehyde oxidase.
V. Conclusion
Both this compound and isovanillin are valuable benzaldehyde derivatives in synthetic chemistry. Isovanillin is a well-characterized, versatile, and readily available starting material with multiple established synthetic routes. Its utility is broad, finding applications in the synthesis of various pharmaceuticals and fine chemicals.
This compound, while less characterized, holds significant importance as a key intermediate in the synthesis of the blockbuster drug Roflumilast. The synthetic route to this compound, particularly via the O-alkylation of isovanillin, appears to be a straightforward and high-yielding process.
The choice between these two intermediates will ultimately depend on the specific target molecule and the overall synthetic strategy. For general synthetic purposes requiring a 3-hydroxy-4-methoxybenzaldehyde scaffold, isovanillin is the clear choice. However, for the synthesis of Roflumilast and its analogs, this compound is an indispensable precursor. This guide provides a foundational comparison to aid researchers in navigating these decisions.
References
A Comparative Guide to the Biological Activity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of analogs of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. The primary focus of research on this class of compounds has been their potent and selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels are associated with anti-inflammatory effects and cognitive enhancement, making PDE4 a significant target for therapeutic intervention in inflammatory diseases and neurodegenerative disorders.
This guide summarizes key quantitative data, details the experimental protocols used for activity assessment, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of PDE4 Inhibitory Activity
The primary biological activity explored for analogs of this compound is the inhibition of phosphodiesterase 4 (PDE4). The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key analogs against the PDE4D isoform, a subtype of significant interest for cognitive disorders. For comparative purposes, data for the well-known PDE4 inhibitor Rolipram is also included.
| Compound ID | Modification from Core Scaffold | IC50 (µM) vs. PDE4D3 | Reference Compound | IC50 (µM) vs. PDE4D3 |
| GEBR-7b | O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime | 1.91 | Rolipram | Not specified in the same study |
| GEBR-11b | (Structure not fully specified in the provided abstract) | 0.19 | ||
| GEBR-54 | (Structure not fully specified in the provided abstract) | 4.6 | ||
| GEBR-32a | Fluorinated analog of GEBR-54 | 1.0 | ||
| LASSBio-448 | Sulfonamide bearing a catechol moiety | 26.5 |
Table 1: Comparative PDE4D3 Inhibitory Activity of this compound Analogs and a Reference Compound. Data sourced from multiple studies.[1]
Structure-Activity Relationship (SAR) Insights
The available data suggests that modifications to the oxime and associated amine functionalities significantly impact the PDE4 inhibitory potency and selectivity of these analogs. The GEBR series of compounds, which are structurally related to 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b), have demonstrated that both the linking chain and the terminal amino group's hydrophilicity are crucial for effective and selective interaction with the catalytic pocket of the PDE4D enzyme.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings. The following are representative protocols for the key assays used to characterize the biological activity of this compound analogs.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of PDE4.
Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mixture captures the resulting phosphate group, forming a larger, slower-tumbling complex with high fluorescence polarization. The presence of a PDE4 inhibitor prevents this hydrolysis, thus maintaining a low FP signal.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D3)
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add the diluted compounds or vehicle (DMSO) to the wells of the microplate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer and add it to each well (except for "no enzyme" controls).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Signal Development: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed product.
-
Signal Detection: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cAMP Measurement Assay
This assay assesses the ability of a compound to increase intracellular cAMP levels in a cellular context.
Principle: Cells are treated with the test compound, and then stimulated to produce cAMP (e.g., using forskolin, an adenylyl cyclase activator). The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
Materials:
-
A suitable cell line expressing the target PDE4 isoform (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Forskolin
-
Test compounds and a reference inhibitor
-
cAMP assay kit
-
96-well or 384-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into the wells of a microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle for a defined pre-incubation period.
-
cAMP Stimulation: Add forskolin to the wells to stimulate cAMP production and incubate for a specific duration.
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the assay kit and a plate reader.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that produces a half-maximal increase in cAMP levels) from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow Diagram
Caption: General workflow for an in vitro PDE4 inhibition assay using fluorescence polarization.
References
Comparative Guide to Analytical Methods for the Quantification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as Roflumilast. Due to the limited availability of direct validation studies for this specific analyte, this document presents suitable analytical techniques based on methods validated for structurally related compounds. The information herein serves as a robust starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a substituted benzaldehyde like this compound, reverse-phase HPLC with UV detection is a highly suitable approach.
Referenced HPLC Method Performance
As a direct comparative study is unavailable for this compound, the following table summarizes the performance characteristics of a validated HPLC method for a structurally similar compound, 2-Hydroxy-4-methoxybenzaldehyde.[1] This data provides a reasonable expectation of the performance that can be achieved for the target analyte with appropriate method development and validation.
| Validation Parameter | 2-Hydroxy-4-methoxybenzaldehyde |
| Linearity Range | 5–350 µg/mL |
| Correlation Coefficient (r) | > 0.998 |
| Limit of Detection (LOD) | 0.84 µg/mL |
| Limit of Quantification (LOQ) | - |
| Intraday Precision (%RSD) | 0.41–1.07% |
| Interday Precision (%RSD) | 0.61–1.76% |
Experimental Protocol: HPLC Method for a Structurally Similar Benzaldehyde Derivative
The following protocol is based on a validated method for 2-Hydroxy-4-methoxybenzaldehyde and can be adapted for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 75 mm x 4.6 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of methanol and water can be a suitable starting point. The exact gradient program would need to be optimized to ensure adequate separation of the analyte from any impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 220-280 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Standard and Sample Preparation: Standards of known concentrations and samples should be prepared in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm filter before injection.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a benzaldehyde derivative, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable alternative for its quantification.
Referenced GC Method Performance
| Validation Parameter | Benzaldehyde and Related Substances |
| Recovery | 98.0% - 107.2% |
| Precision (%RSD) | 1.75% - 3.64% |
Experimental Protocol: General GC Method for Benzaldehyde Derivatives
The following is a general protocol that can be adapted for the analysis of this compound.[2][3][4]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: Typically set at a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient program is often used to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280-300 °C for FID).
-
Injection Volume: 1 µL is a common injection volume.
-
Standard and Sample Preparation: Standards and samples should be dissolved in a volatile organic solvent like ethanol, methanol, or dichloromethane. An internal standard may be used for improved quantitative accuracy.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of an analytical method validation process, which is essential for ensuring that a chosen method is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Conclusion
While a dedicated, validated analytical method for the quantification of this compound is not prominently published, both HPLC and GC present as highly viable techniques. The provided experimental protocols and performance data for structurally analogous compounds offer a solid foundation for the development and validation of a robust analytical method. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method developed based on these recommendations undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended application.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the O-Alkylation of Vanillin Derivatives.
The synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, predominantly involves the O-alkylation of a vanillin derivative with a cyclopropylmethyl halide. The efficiency of this nucleophilic substitution reaction is critically dependent on the catalytic system employed. This guide provides a comparative study of different catalysts, presenting available experimental data to inform the selection of the most suitable catalytic approach. The primary reaction considered is the etherification of the hydroxyl group at the C4 position of the benzaldehyde ring.
Performance of Catalytic Systems: A Quantitative Comparison
The selection of an appropriate catalyst directly impacts reaction yield, selectivity, and overall process efficiency. Below is a summary of quantitative data extracted from various studies on the O-alkylation of vanillin and related phenolic aldehydes. It is important to note that direct comparative data for the synthesis of this compound under identical conditions is limited in the available literature. The data presented here is for analogous reactions, primarily the O-alkylation of vanillin with other alkyl halides, which serves as a valuable proxy for catalyst performance.
| Catalyst System | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Phase-Transfer Catalysts | |||||||||
| Tetrabutylammonium Bromide (TBAB) | Vanillin | Benzyl Chloride | NaOH | Toluene/Water | 90 | 1 | >95 | 100 (for O-alkylation) | [1] |
| Tetra-n-propylammonium Bromide (TPAB) | Vanillin | Benzyl Chloride | NaOH | Toluene/Water | 90 | - | Lower than TBAB | 100 (for O-alkylation) | [2] |
| Tetraethylammonium Bromide (TEAB) | Vanillin | Benzyl Chloride | NaOH | Toluene/Water | 90 | - | Lower than TPAB | 100 (for O-alkylation) | [2] |
| Ethyl Triphenyl Phosphonium Bromide (ETPB) | Vanillin | Benzyl Chloride | NaOH | Toluene/Water | 90 | - | Lowest among PTCs tested | 100 (for O-alkylation) | [2] |
| Base-Catalyzed Systems | |||||||||
| Potassium Carbonate / Potassium Iodide (K₂CO₃/KI) | Vanillin derivative | - | K₂CO₃ | DMF | - | - | 65-74 | - | [3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3,4-dihydroxy-5-iodobenzaldehyde | Ethyl Iodide | DBU | DMF | RT | >1 | 80 | - | [4] |
| Potassium Hydride (KH) | 3-bromo-4-hydroxy benzaldehyde | Cyclopropylmethanol | KH | Acetone | 70 | 15 | 80 | - | [5] |
Note: The data presented is compiled from different sources and for reactions that are analogous but not identical to the synthesis of this compound. Direct comparison should be made with caution.
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for the catalytic systems discussed.
Protocol 1: O-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is based on the efficient O-alkylation of vanillin using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Vanillin (or 4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropylmethyl bromide (or other suitable cyclopropylmethyl halide)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
Procedure:
-
A solution of sodium hydroxide in deionized water is prepared.
-
Vanillin is dissolved in toluene in a reaction vessel equipped with a stirrer and a condenser.
-
The aqueous NaOH solution and a catalytic amount of TBAB are added to the toluene solution of vanillin.
-
The biphasic mixture is heated to the desired reaction temperature (e.g., 90°C) with vigorous stirring.
-
Cyclopropylmethyl bromide is added dropwise to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.
-
Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by a suitable method such as column chromatography or recrystallization.
Protocol 2: O-Alkylation using a Base-Catalyzed System (K₂CO₃/KI)
This protocol describes a common method for O-alkylation using a carbonate base and a catalytic amount of iodide.
Materials:
-
Vanillin (or 4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate and a catalytic amount of potassium iodide in anhydrous DMF, vanillin is added.
-
The mixture is stirred at room temperature for a short period to allow for the formation of the phenoxide.
-
Cyclopropylmethyl bromide is added to the reaction mixture.
-
The reaction is heated to a suitable temperature and monitored for completion.
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The residue is purified by column chromatography to afford the desired product.
Visualizing the Process: Diagrams
To better illustrate the workflow and logical relationships in this comparative study, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship for the comparative analysis of catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Stereochemistry of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization and drug safety. This guide provides a comparative overview of key analytical techniques for assessing the stereochemistry of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde derivatives, a class of compounds with potential applications in medicinal chemistry.
While specific experimental data on the stereochemical analysis of chiral this compound derivatives is not extensively available in publicly accessible literature, this guide outlines the primary methodologies that would be employed for such an assessment. The comparison is based on established principles and data from analogous benzaldehyde derivatives, providing a robust framework for experimental design and data interpretation. The principal techniques covered are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times.
Experimental Protocol: Chiral HPLC
A general protocol for the chiral HPLC separation of a racemic mixture of a this compound derivative would involve the following steps:
-
Column Selection: A variety of commercially available chiral stationary phases can be screened, with polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) being a common starting point due to their broad applicability.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers. The ratio of the solvents is adjusted to optimize resolution and analysis time.
-
Sample Preparation: A solution of the racemic compound is prepared in a suitable solvent, filtered, and injected into the HPLC system.
-
Data Acquisition and Analysis: The chromatogram is recorded, and the retention times of the two enantiomeric peaks are determined. The enantiomeric excess (ee%) can be calculated from the peak areas.
Data Presentation: Chiral HPLC
The results of a chiral HPLC analysis are typically presented in a table summarizing the chromatographic parameters.
| Parameter | Value |
| Column | [Name of Chiral Stationary Phase] |
| Mobile Phase | [Solvent System and Ratio] |
| Flow Rate | [e.g., 1.0 mL/min] |
| Detection | [e.g., UV at 254 nm] |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | [Calculated Value] |
| Enantiomeric Excess (ee%) | [Calculated Percentage] |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy, in the presence of a chiral shift reagent (CSR) or a chiral solvating agent (CSA), can be used to distinguish between enantiomers. These reagents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.
Experimental Protocol: NMR with Chiral Shift Reagents
-
Sample Preparation: A solution of the racemic this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: A standard ¹H NMR spectrum of the racemic mixture is acquired.
-
Addition of Chiral Shift Reagent: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃ or Pr(hfc)₃) is added portion-wise to the NMR tube, and a spectrum is acquired after each addition.
-
Spectral Analysis: The chemical shifts of specific protons (e.g., the aldehydic proton or protons on the cyclopropyl group) are monitored. The formation of diastereomeric complexes will cause the signals of the enantiomers to split into two distinct sets of peaks. The enantiomeric ratio can be determined by integrating the corresponding signals.
Data Presentation: NMR with Chiral Shift Reagents
The key data from an NMR analysis with a chiral shift reagent can be summarized as follows:
| Proton Signal | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (Enantiomer 1) (ppm) | Chemical Shift (δ) with CSR (Enantiomer 2) (ppm) | Δδ (ppm) |
| Aldehydic Proton | [Value] | [Value] | [Value] | [Value] |
| Cyclopropyl Proton | [Value] | [Value] | [Value] | [Value] |
Single-Crystal X-ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of an enantiomerically pure compound to determine the three-dimensional arrangement of atoms in the molecule.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Enantiomeric Separation: The racemic mixture must first be resolved into its individual enantiomers using a technique like preparative chiral HPLC or diastereomeric crystallization.
-
Crystal Growth: Single crystals of one of the pure enantiomers are grown by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the precise coordinates of all atoms in the molecule. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-ray scattering.
Data Presentation: Single-Crystal X-ray Crystallography
The crystallographic data provides definitive proof of the absolute stereochemistry.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄O₃ |
| Crystal System | [e.g., Orthorhombic] |
| Space Group | [e.g., P2₁2₁2₁] |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |
| Flack Parameter | [Value close to 0 for the correct enantiomer] |
Visualizing the Workflow and Concepts
To better illustrate the relationships between these techniques and the overall process of stereochemical assessment, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[1][2]
Key Safety Considerations:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Spills: Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[4] For small spills, absorb with an inert material and place it in a suitable, sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1]
Structural Components and Associated Hazards
This compound possesses both an aldehyde and an ether functional group. While specific hazard data for this compound is limited, the disposal protocol must consider the potential risks associated with these chemical classes.
-
Aldehydes: Aromatic aldehydes can be irritants.[2] Some aldehydes are classified as hazardous waste and should not be disposed of down the drain.[4]
-
Ethers: Ethers, upon exposure to air and light, can form explosive peroxides.[4][5][6] It is crucial to date containers upon receipt and opening.[1] Opened ether-containing compounds should ideally be disposed of within a year.[4][7]
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [4][5]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, spill cleanup debris) in a designated, properly labeled, and sealed hazardous waste container.[6][8]
-
The container should be made of a material that is chemically resistant to the compound. Glass or polyethylene containers are generally suitable.[5]
-
Ensure the container is kept closed except when adding waste.[6]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "Waste this compound" and any other components if it is a mixture.
-
Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Storage:
-
Arrange for Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
No specific quantitative data regarding the toxicity or environmental impact of this compound was available in the searched safety data sheets. Therefore, it is imperative to handle this compound with the caution afforded to all novel or uncharacterized chemical entities and to follow the general principles of hazardous waste disposal.
| Data Point | Value |
| Acute Toxicity | Data not available |
| Environmental Hazards | Data not available |
| Recommended Exposure Limits | Data not available |
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. aksci.com [aksci.com]
- 3. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ic.ptb.de [ic.ptb.de]
Essential Safety and Operational Guidance for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (CAS: 153200-64-7).
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures are based on the available Safety Data Sheet (SDS) and established best practices for handling aromatic aldehydes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. While the specific SDS for this compound does not provide detailed occupational exposure limits, the recommendations below are derived from guidelines for similar chemical structures and general laboratory safety protocols.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for procedures with a high risk of splashing. | Protects eyes from accidental splashes of the chemical, which can cause irritation. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves. - Lab Coat: Standard laboratory coat. - Footwear: Closed-toe shoes. | Prevents skin contact, which may cause irritation.[2][3] Disposable nitrile gloves offer broad protection for short-term use.[4] A lab coat and closed-toe shoes protect against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Aldehydes can be respiratory irritants.[5][6] Working in a fume hood minimizes the inhalation of vapors. Respirator use requires a formal assessment and training program.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance. The following step-by-step plan outlines the procedures for the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (153200-64-7), and any relevant hazard warnings.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2] Keep the container tightly closed.
Handling and Use
-
Work Area Preparation: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Dispensing: When weighing or transferring the chemical, use caution to avoid generating dust or aerosols.
-
Experimental Procedures: During use in experimental setups, ensure that all equipment is properly assembled and secured to prevent spills or releases.
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.
Spill Management
-
Small Spills: In the event of a small spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[5]
-
Large Spills: For a large spill, evacuate the area immediately and follow your institution's emergency procedures.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a designated, clearly labeled solid chemical waste container.[5]
-
Liquid Waste: Unused chemical and reaction mixtures containing the compound should be collected in a compatible, tightly sealed hazardous waste container.[5][7] Do not pour down the drain.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name as soon as the first drop of waste is added.[5]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are kept closed except when adding waste.[5]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
